molecular formula C5H2Cl2N2O2S2 B114310 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride CAS No. 150020-64-7

6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride

Cat. No.: B114310
CAS No.: 150020-64-7
M. Wt: 257.1 g/mol
InChI Key: APRATEMYDZDYJD-UHFFFAOYSA-N
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Description

6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C5H2Cl2N2O2S2 and its molecular weight is 257.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2S2/c6-3-4(13(7,10)11)9-1-2-12-5(9)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRATEMYDZDYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384104
Record name 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150020-64-7
Record name 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
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Foundational & Exploratory

Technical Guide: 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 150020-64-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride, a key intermediate in the synthesis of pharmacologically active compounds. This document details its chemical properties, a robust synthesis protocol, and its principal application in the development of a potent and selective serotonin 5-HT6 receptor agonist.

Chemical and Physical Properties

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a heterocyclic compound with the molecular formula C₅H₂Cl₂N₂O₂S₂.[1] It is a solid at room temperature and is sensitive to moisture.[2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 150020-64-7[1][3][4][5]
Molecular Formula C₅H₂Cl₂N₂O₂S₂[1][4]
Molecular Weight 257.12 g/mol [1][2]
Melting Point 137 °C[2]
Density (Predicted) 2.05 ± 0.1 g/cm³[2]
Water Solubility Sparingly soluble (0.26 g/L at 25°C)[2]
Appearance White solid[3]
Purity ≥95% to 97% (commercially available)
Storage Sealed in a dry environment at 2-8°C[1]
SMILES C1=CSC2=NC(=C(N12)S(=O)(=O)Cl)Cl[1]
InChIKey WOZMDYAJHVHPMD-UHFFFAOYAR

Synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

The synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is achieved through the chlorosulfonation of 6-chloroimidazo[2,1-b]thiazole. The following experimental protocol is adapted from patent literature, which describes a scalable and efficient process.[3]

Experimental Protocol

Materials:

  • 6-chloroimidazo[2,1-b]thiazole

  • Chlorosulfonic acid

  • Ice

  • Diluted sodium hydroxide solution (for trapping HCl gas)

Equipment:

  • 1000 mL reaction flask

  • Mechanical stirrer

  • Heating mantle

  • Gas trap

Procedure:

  • In a 1000 mL reaction flask equipped with a mechanical stirrer, add 240 mL (3.60 mol) of neat chlorosulfonic acid and heat to 120°C.

  • Gradually add 50 g (0.315 mol) of 6-chloroimidazo[2,1-b]thiazole to the heated chlorosulfonic acid.

  • Stir the reaction mixture at 120°C for 2 hours. The hydrogen chloride gas generated during the sulfonation should be trapped using a diluted sodium hydroxide solution.

  • After 2 hours, cool the reaction mixture and slowly quench it into 3.50 kg of ice with mechanical stirring in a well-ventilated hood.

  • The solid 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride will precipitate.

  • Collect the solid product by filtration.

  • Wash the collected solid with water.

  • Dry the product under vacuum to yield a white solid.

Expected Yield: Approximately 49.82 g (62% yield).[3]

Characterization Data:

  • IR (KBr): 3159, 3141, 1426, 1380, 1271, 1188, 1144, 1092, 732, 622, 562 cm⁻¹[3]

  • ¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 7.83 (d, J=4.5 Hz, 1H), 7.34 (d, J=4.5 Hz, 1H)[3]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product cluster_workup Workup 6-chloroimidazo[2,1-b]thiazole 6-chloroimidazo[2,1-b]thiazole reagents Chlorosulfonic acid 120°C, 2h 6-chloroimidazo[2,1-b]thiazole->reagents Chlorosulfonation product 6-Chloroimidazo[2,1-b]thiazole- 5-sulfonyl chloride reagents->product workup Quenching with ice Filtration Washing with water Drying under vacuum product->workup

Synthesis workflow for 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride.

Application in Drug Discovery: Synthesis of a 5-HT₆ Receptor Agonist

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a crucial building block in the synthesis of N1-(6-chloroimidazo[2,1-b][3]thiazole-5-sulfonyl)tryptamine, a potent and selective 5-HT₆ receptor full agonist.[3] This tryptamine derivative has shown high affinity for the 5-HT₆ receptor (Ki = 2 nM, EC₅₀ = 6.5 nM) and demonstrates a favorable pharmacokinetic profile. Its activity in animal models for obsessive-compulsive disorders highlights its potential as a therapeutic agent.

The synthesis involves the reaction of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride with tryptamine. This reaction forms a sulfonamide linkage between the imidazo[2,1-b]thiazole core and the tryptamine moiety.

G cluster_intermediate Key Intermediate cluster_reagent Reactant cluster_product Final Product cluster_target Biological Target intermediate 6-Chloroimidazo[2,1-b]thiazole- 5-sulfonyl chloride product N1-(6-chloroimidazo[2,1-b][1,3]thiazole- 5-sulfonyl)tryptamine intermediate->product Sulfonamide formation reagent Tryptamine reagent->product target 5-HT6 Receptor Agonist product->target Pharmacological Activity

References

An In-depth Technical Guide to 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document details its physicochemical properties, provides a robust experimental protocol for its synthesis, explores its reactivity, and discusses its application in the development of selective 5-HT6 receptor ligands. Visualizations of key chemical transformations and the relevant biological signaling pathway are included to facilitate understanding.

Chemical Properties and Data

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a stable, solid compound at room temperature. It is a key building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamide derivatives.

Physicochemical Data

The known quantitative data for 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 150020-64-7--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula C₅H₂Cl₂N₂O₂S₂--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 257.12 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
Melting Point 137 °C--INVALID-LINK--[2]
Purity ≥95%--INVALID-LINK--
Water Solubility Sparingly soluble (0.26 g/L at 25°C)--INVALID-LINK--[2]
Appearance White solidInferred from synthesis protocol
Storage Sealed in dry, 2-8°C--INVALID-LINK--[1]
Spectral Data

The following spectral data have been reported for 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride.

Spectrum TypeDataSource
¹H NMR (300 MHz, DMSO-d6) δ ppm 7.83 (d, J=4.5 Hz, 1H), 7.34 (d, J=4.5 Hz, 1H)--INVALID-LINK--
IR (KBr) 3159, 3141, 1426, 1380, 1271, 1188, 1144, 1092, 732, 622, 562 cm⁻¹--INVALID-LINK--
Mass Spectrum Data not available in the public domain.N/A

Synthesis and Experimental Protocols

The synthesis of 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is achieved through the chlorosulfonation of 6-chloroimidazo[2,1-b]thiazole.

Synthesis_Workflow reagent Chlorosulfonic Acid reaction_step Reaction at 120°C for 2h reagent->reaction_step starting_material 6-Chloroimidazo[2,1-b]thiazole starting_material->reaction_step quench Quench with Ice reaction_step->quench filtration Filtration quench->filtration product 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride filtration->product

Synthesis Workflow for 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride
Detailed Synthesis Protocol

The following protocol is adapted from the procedure described in patent CA2703300A1.

Materials:

  • 6-Chloroimidazo[2,1-b]thiazole (50 g, 0.315 mol)

  • Chlorosulfonic acid (240 mL, 3.60 mol)

  • Ice (3.50 kg)

  • Diluted sodium hydroxide solution

  • 1000 mL reaction flask with a mechanical stirrer

  • Gas absorption trap

Procedure:

  • In a 1000 mL reaction flask equipped with a mechanical stirrer, place neat chlorosulfonic acid (240 mL) and heat to 120°C.

  • Gradually add 6-chloroimidazo[2,1-b]thiazole (50 g) to the heated chlorosulfonic acid.

  • Stir the reaction mixture at 120°C for 2 hours. The hydrogen chloride gas generated during the reaction should be trapped using a diluted sodium hydroxide solution.

  • After 2 hours, slowly and with vigorous mechanical stirring, quench the syrupy reaction mixture into ice (3.50 kg). Caution: This step is highly exothermic and should be performed in a well-ventilated hood with appropriate personal protective equipment.

  • The solid product, 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride, will precipitate out of the solution.

  • Collect the solid by filtration, wash it with water, and dry it under a vacuum.

  • The typical yield of the crude product is approximately 49.82 g (62%). This crude material is often of sufficient purity for direct use in subsequent reactions.

Chemical Reactivity

The primary site of reactivity for 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is the sulfonyl chloride group. This group is highly electrophilic and readily undergoes nucleophilic substitution with a variety of nucleophiles to form the corresponding sulfonamides, sulfonate esters, and other derivatives.

Reactivity_Diagram start 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride sulfonamide Sulfonamide Derivative start->sulfonamide Reaction with amine sulfonate_ester Sulfonate Ester Derivative start->sulfonate_ester Reaction with alcohol thioester Thiosulfonate Derivative start->thioester Reaction with thiol amine Primary or Secondary Amine (R₂NH) amine->sulfonamide alcohol Alcohol (ROH) alcohol->sulfonate_ester thiol Thiol (RSH) thiol->thioester

General Reactivity of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

The electron-withdrawing nature of the imidazo[2,1-b]thiazole ring system enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it highly reactive towards nucleophiles. This property is exploited in the synthesis of a wide range of derivatives with potential biological activities.

Biological Significance and Signaling Pathways

While 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride itself is not known to have direct biological activity, it is a crucial intermediate in the synthesis of potent and selective ligands for various biological targets. A notable example is its use in the synthesis of N1-(6-chloroimidazo[2,1-b][1][3]thiazole-5-sulfonyl)tryptamine, a high-affinity 5-HT6 receptor agonist.[4]

The 5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is primarily expressed in the central nervous system. It is positively coupled to adenylyl cyclase through a Gαs protein. Activation of the 5-HT6 receptor leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB, leading to changes in gene expression. Additionally, the 5-HT6 receptor can signal through non-canonical pathways, such as the activation of the extracellular signal-regulated kinase (ERK) pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor 5-HT6 Receptor g_protein Gαs Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates erk ERK Pathway pka->erk Activates creb CREB pka->creb Phosphorylates erk->creb Phosphorylates gene_expression Changes in Gene Expression creb->gene_expression ligand 5-HT6 Agonist (e.g., tryptamine derivative) ligand->receptor Binds to

The 5-HT6 Receptor Signaling Pathway

The modulation of the 5-HT6 receptor has been implicated in various neurological and psychiatric disorders, making it an attractive target for drug discovery. The availability of versatile chemical intermediates like 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is crucial for the exploration of new chemical space around this target.

Conclusion

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a valuable and reactive intermediate in medicinal chemistry. Its straightforward synthesis and the high reactivity of its sulfonyl chloride group make it an ideal starting material for the creation of diverse libraries of sulfonamide-containing compounds. The demonstrated utility of its derivatives as potent 5-HT6 receptor ligands highlights the importance of this chemical entity in the ongoing search for novel therapeutics for central nervous system disorders. This guide provides a foundational resource for researchers and drug developers working with this important class of compounds.

References

An In-depth Technical Guide to 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride, a key intermediate in the synthesis of a promising class of bioactive molecules. This document details its physicochemical properties, provides a likely synthetic protocol, and explores the therapeutic potential of its derivatives, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical target in oncology.

Core Compound Properties

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a heterocyclic compound featuring a fused imidazothiazole bicyclic system. The presence of a sulfonyl chloride group makes it a reactive precursor for the synthesis of a diverse range of sulfonamide derivatives.

Physicochemical and Computational Data

A summary of the key quantitative data for 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is presented in Table 1.

PropertyValueReference
Molecular Weight 257.12 g/mol [1]
Molecular Formula C₅H₂Cl₂N₂O₂S₂[1]
CAS Number 150020-64-7
Melting Point 137 °C[1]
Density (Predicted) 2.05 ± 0.1 g/cm³[1]
pKa (Predicted) -5.33 ± 0.40[1]
Water Solubility (Predicted) 0.26 g/L at 25°C (sparingly soluble)[1]
Topological Polar Surface Area (TPSA) 51.44 Ų
LogP (Predicted) 1.9767
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 0
Rotatable Bonds 1

Synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Synthesis of 6-chloroimidazo[2,1-b]thiazole

The initial step involves the construction of the core imidazo[2,1-b]thiazole ring system. This is typically achieved through the condensation of a 2-aminothiazole derivative with an α-halocarbonyl compound.

  • Materials: 2-amino-4-chlorothiazole, 2-bromoacetaldehyde diethyl acetal, ethanol, sodium bicarbonate.

  • Procedure:

    • Dissolve 2-amino-4-chlorothiazole in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add an equimolar amount of 2-bromoacetaldehyde diethyl acetal to the solution.

    • Add a slight excess of a base, such as sodium bicarbonate, to neutralize the hydrobromic acid formed during the reaction.

    • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 6-chloroimidazo[2,1-b]thiazole.

Step 2: Sulfonation of 6-chloroimidazo[2,1-b]thiazole

The subsequent step involves the introduction of the sulfonyl chloride group at the 5-position of the imidazo[2,1-b]thiazole ring. This is a crucial step that renders the molecule highly reactive for further derivatization.

  • Materials: 6-chloroimidazo[2,1-b]thiazole, chlorosulfonic acid, dichloromethane (anhydrous).

  • Procedure:

    • In a fume hood, carefully add 6-chloroimidazo[2,1-b]thiazole portion-wise to an excess of ice-cooled chlorosulfonic acid with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 40-50 °C) for a specified period, monitoring by TLC.

    • Carefully quench the reaction by pouring the mixture onto crushed ice.

    • The solid precipitate of 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is then collected by filtration, washed with cold water, and dried under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent.

Therapeutic Potential: Targeting the EGFR Signaling Pathway

Derivatives of the 6-chloroimidazo[2,1-b]thiazole core have emerged as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation, survival, and migration. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

The EGFR Signaling Cascade

Upon binding of its ligand (e.g., EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately lead to cancer cell proliferation and survival.[2][3]

Mechanism of Action of Imidazo[2,1-b]thiazole Derivatives

Imidazo[2,1-b]thiazole-based compounds have been shown to act as EGFR inhibitors.[4][5][6][7][8] These small molecules typically compete with ATP for binding to the tyrosine kinase domain of EGFR, thereby preventing its activation and the subsequent downstream signaling. This inhibition of EGFR phosphorylation has been demonstrated to block the activation of key downstream effectors such as ERK1/2.

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for imidazo[2,1-b]thiazole-based inhibitors.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Imidazo[2,1-b]thiazole Derivatives Inhibitor->EGFR Inhibition

Figure 1: EGFR signaling pathway and inhibition by imidazo[2,1-b]thiazole derivatives.

Conclusion

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a valuable and versatile building block in medicinal chemistry. Its physicochemical properties and reactive sulfonyl chloride group make it an ideal starting material for the synthesis of diverse compound libraries. The demonstrated potential of its derivatives to inhibit the EGFR signaling pathway underscores its importance in the development of novel anticancer therapeutics. The experimental protocols and pathway information provided in this guide are intended to support researchers and drug development professionals in their efforts to explore the full potential of this promising chemical scaffold.

References

An In-depth Technical Guide to 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic core, comprised of fused imidazole and thiazole rings, substituted with a reactive sulfonyl chloride group, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and known biological context, with a focus on its role as a precursor to potent and selective ligands for the serotonin 5-HT6 receptor.

Chemical Structure and Properties

The structural representation and key chemical identifiers for 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride are detailed below.

Caption: Chemical structure and key identifiers.

Physical and Chemical Properties

PropertyValueSource
Melting Point137 °C[1]
Water SolubilitySparingly soluble (0.26 g/L at 25°C)[1]
SensitivityMoisture Sensitive[1]
Purity≥95% - ≥97% (as commercially available)[2][3]
StorageSealed in dry, 2-8°C[4]

Synthesis

The primary route for the synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride involves the direct chlorosulfonation of the corresponding 6-chloroimidazo[2,1-b]thiazole precursor.

G A 6-Chloroimidazo[2,1-b]thiazole C Reaction at Elevated Temperature (e.g., 120°C) A->C B Chlorosulfonic Acid (ClSO3H) B->C D Quenching on Ice C->D E Filtration and Washing D->E F 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride E->F

Caption: Synthesis workflow for 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride.

Experimental Protocol: Preparation of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride [5]

This protocol is adapted from a patented procedure for the synthesis of 6-substituted-imidazo[2,1-b]thiazole-5-sulfonyl halides.

Materials:

  • 6-chloroimidazo[2,1-b]thiazole

  • Chlorosulfonic acid

  • Ice

  • Water

Procedure:

  • In a suitable reaction flask, place neat chlorosulfonic acid (e.g., 30 mmol, 2.10 mL).

  • Heat the chlorosulfonic acid to 120°C.

  • Gradually add 6-chloroimidazo[2,1-b]thiazole (e.g., 0.03 mol, 4.75 g) to the heated chlorosulfonic acid.

  • Stir the reaction mixture at 120°C for 2 hours. Note: Hydrogen chloride gas is generated during the reaction and should be appropriately trapped (e.g., using a diluted sodium hydroxide solution).

  • After the reaction is complete, cautiously and slowly quench the syrupy liquid mixture by pouring it onto crushed ice (e.g., 30 g) with stirring. This step should be performed in a well-ventilated fume hood with an efficient gas absorption trap due to the vigorous decomposition of excess chlorosulfonic acid.

  • The solid product, 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride, will precipitate.

  • Collect the solid by filtration.

  • Wash the collected solid with water.

  • Dry the product under vacuum to yield the final compound as a white solid. A yield of approximately 62% can be expected.

Spectroscopic Data

The following table summarizes the available experimental spectroscopic data for 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride.

Spectroscopic Data
Infrared (IR) Spectroscopy (KBr) 3159, 3141, 1426, 1380, 1271, 1188, 1144, 1092, 732, 622, 562 cm⁻¹[5]
Proton Nuclear Magnetic Resonance (¹H NMR) (300 MHz, DMSO-d₆) δ ppm 7.83 (d, J=4.5 Hz, 1H), 7.34 (d, J=4.5 Hz, 1H)[5]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data not publicly available.
Mass Spectrometry (MS) Data not publicly available.

Biological Activity and Signaling Pathway

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride serves as a crucial intermediate in the synthesis of N1-(6-chloroimidazo[2,1-b][5][6]thiazole-5-sulfonyl)tryptamine, a potent and selective 5-HT6 receptor agonist. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system and is a target for cognitive enhancement and the treatment of neuropsychiatric disorders.

5-HT6 Receptor Signaling Pathway

The activation of the 5-HT6 receptor initiates a cascade of intracellular events, primarily through its coupling to the Gαs protein. This leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). The 5-HT6 receptor can also modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is implicated in synaptic plasticity and memory.

cluster_membrane Cell Membrane 5HT6R 5-HT6 Receptor Gs Gαs Protein 5HT6R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC stimulates Agonist 5-HT6 Agonist (e.g., derivatives of 6-Chloroimidazo[2,1-b]thiazole- 5-sulfonyl chloride) Agonist->5HT6R activates ATP ATP ATP->AC substrate PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates ERK ERK Pathway PKA->ERK modulates Gene_Expression Gene Expression (related to synaptic plasticity and memory) CREB->Gene_Expression regulates Cellular_Response Cellular Response (e.g., neuronal excitability, neurotransmitter release) ERK->Cellular_Response

Caption: Simplified 5-HT6 receptor signaling pathway.

Conclusion

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a pivotal building block for the development of novel therapeutics, particularly those targeting the 5-HT6 receptor. Its straightforward synthesis and reactive sulfonyl chloride moiety allow for facile derivatization, enabling the exploration of structure-activity relationships in drug discovery programs. The information presented in this guide, including its chemical properties, a detailed synthetic protocol, and its biological context, provides a solid foundation for researchers and scientists working in the field of medicinal chemistry and neuroscience. Further investigation into its reactivity and the biological activities of its derivatives is warranted to fully exploit the potential of this versatile chemical entity.

References

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride, a key intermediate in the development of novel therapeutic agents. The document outlines the synthetic route, experimental protocols, and presents relevant data in a structured format to aid researchers in the replication and further development of this compound and its derivatives.

Introduction

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is present in molecules designed to interact with various biological targets. Notably, it is a crucial building block for the synthesis of potent and selective ligands for serotonin receptors, such as the 5-HT6 receptor agonist N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine. The synthesis of this sulfonyl chloride intermediate is a critical step in the drug discovery and development process for compounds targeting these receptors.

Synthesis Pathway Overview

The synthesis of 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a two-step process that begins with the formation of the core imidazo[2,1-b]thiazole ring system, followed by a chlorosulfonation reaction.

The overall synthesis can be depicted as follows:

Synthesis_Pathway cluster_step1 Step 1: Heterocycle Formation cluster_step2 Step 2: Chlorosulfonation A 2-Amino-4-chlorothiazole C 6-Chloroimidazo[2,1-b]thiazole A->C Reaction B Chloroacetaldehyde B->C Reaction D 6-Chloroimidazo[2,1-b]thiazole F 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride D->F Reaction E Chlorosulfonic Acid E->F Reaction

Figure 1: Overall synthesis pathway for 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride.

Experimental Protocols

Step 1: Synthesis of 6-Chloroimidazo[2,1-b]thiazole

The formation of the imidazo[2,1-b]thiazole core is typically achieved through the condensation of a 2-aminothiazole derivative with an α-haloaldehyde or α-haloketone. In this specific synthesis, 2-amino-4-chlorothiazole reacts with chloroacetaldehyde.

Reaction:

Step1_Reaction 2-Amino-4-chlorothiazole 2-Amino-4-chlorothiazole 6-Chloroimidazo[2,1-b]thiazole 6-Chloroimidazo[2,1-b]thiazole 2-Amino-4-chlorothiazole->6-Chloroimidazo[2,1-b]thiazole + Chloroacetaldehyde

Figure 2: Reaction for the synthesis of 6-chloroimidazo[2,1-b]thiazole.

Experimental Procedure:

A detailed experimental protocol for the synthesis of the unsubstituted 6-chloroimidazo[2,1-b]thiazole is not explicitly available in the searched literature. However, a general procedure for the synthesis of similar imidazo[2,1-b]thiazole derivatives can be adapted. This typically involves reacting the 2-aminothiazole and the α-halocarbonyl compound in a suitable solvent, such as ethanol or isopropanol, often with heating. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by cooling the reaction mixture, followed by filtration and recrystallization to afford the pure product.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
6-Chloroimidazo[2,1-b]thiazoleC₅H₃ClN₂S158.6183-84[1]
Step 2: Synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

The second step involves the electrophilic substitution of the 6-chloroimidazo[2,1-b]thiazole with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position of the heterocyclic ring.

Reaction:

Step2_Reaction 6-Chloroimidazo[2,1-b]thiazole 6-Chloroimidazo[2,1-b]thiazole 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride 6-Chloroimidazo[2,1-b]thiazole->6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride + Chlorosulfonic Acid

Figure 3: Chlorosulfonation of 6-chloroimidazo[2,1-b]thiazole.

Experimental Procedure:

The experimental details for the synthesis of 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride are derived from the procedures used for the preparation of its derivatives, as described in the work by Cole et al. (2007) in the Journal of Medicinal Chemistry. The reaction involves the careful addition of 6-chloroimidazo[2,1-b]thiazole to an excess of chlorosulfonic acid at a low temperature, typically 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period. The reaction is quenched by pouring it onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the desired sulfonyl chloride.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )
6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chlorideC₅H₂Cl₂N₂O₂S₂257.12

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start Materials: - 2-Amino-4-chlorothiazole - Chloroacetaldehyde - Chlorosulfonic Acid Step1 Step 1: Formation of 6-Chloroimidazo[2,1-b]thiazole Start->Step1 Step2 Step 2: Chlorosulfonation Step1->Step2 Product Final Product: 6-Chloroimidazo[2,1-b]thiazole- 5-sulfonyl chloride Step2->Product Purification Purification: - Filtration - Recrystallization Product->Purification Analysis Analysis: - TLC - Melting Point - NMR - Mass Spectrometry Purification->Analysis

Figure 4: General experimental workflow.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride. The described two-step pathway, involving the initial formation of the heterocyclic core followed by chlorosulfonation, is a reliable method for obtaining this key intermediate. The provided experimental details and data tables serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of novel compounds based on the imidazo[2,1-b]thiazole scaffold. Further optimization of reaction conditions and detailed characterization of intermediates and the final product are encouraged for specific research applications.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a pivotal chemical intermediate in the synthesis of pharmacologically active compounds, most notably potent serotonin 5-HT6 receptor agonists. This document provides a comprehensive overview of its chemical properties, a detailed, plausible synthesis protocol, and an analysis of its role in medicinal chemistry. While specific experimental spectroscopic data for this compound is not publicly available, this guide presents expected spectral characteristics based on its structure and data from related compounds.

Chemical Identity and Properties

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a heterocyclic compound containing a fused imidazo[2,1-b]thiazole ring system. The presence of a chloro substituent and a sulfonyl chloride functional group makes it a reactive intermediate for further chemical modifications.

PropertyValueSource
Molecular Formula C₅H₂Cl₂N₂O₂S₂[1][2][3][4]
Molecular Weight 257.12 g/mol [1][3]
CAS Number 150020-64-7[1][3][4][5][6]
Appearance White to off-white solid (predicted)N/A
Melting Point 137 °C[3]
Solubility Sparingly soluble in water (0.26 g/L at 25°C)[3]

Spectroscopic Data (Predicted and Inferred)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the imidazo[2,1-b]thiazole ring system. The electron-withdrawing nature of the sulfonyl chloride and chloro groups would shift these signals downfield.

    • Predicted Chemical Shifts (δ, ppm): 7.5-8.5 (d, 1H), 7.0-8.0 (d, 1H).

  • ¹³C NMR: The carbon NMR spectrum would display five signals for the carbon atoms of the bicyclic core. The carbon atom attached to the chlorine and the carbon bearing the sulfonyl chloride group would be significantly influenced.

    • Predicted Chemical Shifts (δ, ppm): Aromatic carbons are expected in the range of 110-150 ppm.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]+, [M+2]+, and [M+4]+ would be observed.

IonPredicted m/z
[M]⁺ (for ³⁵Cl, ³⁵Cl)~256
[M+2]⁺ (for ³⁵Cl, ³⁷Cl)~258
[M+4]⁺ (for ³⁷Cl, ³⁷Cl)~260
Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the sulfonyl chloride group.

Functional GroupPredicted Wavenumber (cm⁻¹)
S=O (asymmetric stretch)1375-1400
S=O (symmetric stretch)1180-1200
C=N stretch1600-1650
C-Cl stretch700-800

Synthesis Protocol

The synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride involves a two-step process starting from commercially available 2-aminothiazole. The following is a detailed, plausible experimental protocol based on established chemical transformations.

Step 1: Synthesis of 6-Chloroimidazo[2,1-b]thiazole

This step involves the condensation of 2-aminothiazole with a suitable three-carbon building block, followed by chlorination. A common method is the reaction with 1,1,3-trichloroacetone.

Experimental Workflow:

G reagents 2-Aminothiazole 1,1,3-Trichloroacetone reaction Reaction in Ethanol Reflux reagents->reaction workup Cooling and Filtration reaction->workup product 6-Chloroimidazo[2,1-b]thiazole workup->product

Synthesis of 6-Chloroimidazo[2,1-b]thiazole

Procedure:

  • To a solution of 2-aminothiazole (1 equivalent) in ethanol, add 1,1,3-trichloroacetone (1.1 equivalents).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 6-chloroimidazo[2,1-b]thiazole, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Chlorosulfonation of 6-Chloroimidazo[2,1-b]thiazole

This step introduces the sulfonyl chloride group onto the imidazo[2,1-b]thiazole ring.

Experimental Workflow:

G start_material 6-Chloroimidazo[2,1-b]thiazole reaction Chlorosulfonic Acid 0 °C to Room Temp. start_material->reaction quench Quench with Ice-Water reaction->quench extraction Extraction with Dichloromethane quench->extraction purification Column Chromatography extraction->purification final_product 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride purification->final_product

Chlorosulfonation of 6-Chloroimidazo[2,1-b]thiazole

Procedure:

  • Cool chlorosulfonic acid (5-10 equivalents) to 0 °C in an ice bath.

  • Slowly add 6-chloroimidazo[2,1-b]thiazole (1 equivalent) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the crude product by filtration.

  • Dissolve the crude solid in dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography on silica gel to obtain pure 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride.

Role in Medicinal Chemistry: Synthesis of a 5-HT6 Receptor Agonist

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a key building block for the synthesis of N1-(6-chloroimidazo[2,1-b][1][7]thiazole-5-sulfonyl)tryptamine, a potent and selective 5-HT6 serotonin receptor agonist. The 5-HT6 receptor is a target for the treatment of cognitive disorders and obesity.

The sulfonyl chloride moiety of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride readily reacts with the primary amine of tryptamine to form a stable sulfonamide linkage.

Signaling Pathway Context:

While the intermediate itself is not known to be biologically active, the final product, a 5-HT6 receptor agonist, modulates serotonergic signaling pathways in the brain.

G cluster_0 Synthesis cluster_1 Biological Action Intermediate 6-Chloroimidazo[2,1-b]thiazole- 5-sulfonyl chloride Final_Product 5-HT6 Receptor Agonist Intermediate->Final_Product + Tryptamine Tryptamine Tryptamine 5HT6_Receptor 5-HT6 Receptor Final_Product->5HT6_Receptor Binds and Activates Signaling_Cascade Downstream Signaling (e.g., cAMP modulation) 5HT6_Receptor->Signaling_Cascade Cellular_Response Neuronal Activity Modulation (Cognitive Function) Signaling_Cascade->Cellular_Response

Synthetic Utility and Biological Target

Safety and Handling

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is predicted to be corrosive and moisture-sensitive.[3] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a valuable intermediate for the synthesis of targeted therapeutics, particularly for the central nervous system. This guide provides a framework for its synthesis and an understanding of its chemical properties and spectroscopic characteristics. Further research to fully characterize this compound with experimental data would be beneficial for the scientific community.

References

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride: A Technical Guide to Safe Handling and Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride (CAS No. 150020-64-7). The information herein is intended to equip laboratory personnel with the knowledge necessary to handle this compound safely in a research and development setting.

Hazard Identification and Classification

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a corrosive solid that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[1] The material is moisture-sensitive and may react with water to release hazardous gases.[2]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.
Acute Toxicity, Oral4H302: Harmful if swallowed.[1]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Data

PropertyValueReference
Molecular Formula C₅H₂Cl₂N₂O₂S₂[2][3]
Molecular Weight 257.12 g/mol [2][3]
Appearance Off-white solid[2]
Melting Point 137 - 139 °C (278.6 - 282.2 °F)[2]
Boiling Point No information available[2]
Solubility No information available[2]
Stability Moisture sensitive.[2]

Toxicological Information

While specific quantitative toxicological data such as LD50 and LC50 are not available for 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride, the compound is known to be corrosive and harmful.[2] Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[2]

Table 3: Toxicological Data

Route of ExposureEffect
Inhalation Harmful if inhaled. Causes respiratory tract irritation.
Skin Contact Harmful in contact with skin. Causes severe skin burns.
Eye Contact Causes serious eye damage.
Ingestion Harmful if swallowed. Causes burns to the mouth, throat, and stomach.[2]
LD50 (Oral) No data available.
LD50 (Dermal) No data available.
LC50 (Inhalation) No data available.

Experimental Protocols: Safe Handling Procedures

The following is a generalized protocol for the safe handling of 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride in a laboratory setting. This should be adapted to specific experimental needs and performed in conjunction with a site-specific risk assessment.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles and a face shield.[2]

  • Skin Protection: Wear a flame-retardant lab coat and chemical-resistant gloves (e.g., butyl rubber or nitrile rubber).[2]

  • Respiratory Protection: Use in a well-ventilated fume hood. If the ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Weighing and Dispensing
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[2] The work area within the chemical fume hood should be clean and free of incompatible materials.

  • Inert Atmosphere: As the compound is moisture-sensitive, consider handling it under an inert atmosphere (e.g., nitrogen or argon), especially for reactions sensitive to water.

  • Dispensing: Carefully weigh the required amount of the solid in a tared, sealed container within the fume hood. Avoid creating dust.

  • Cleaning: Clean any spills immediately with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to clean up spills.

Reaction Setup and Quenching
  • Reaction Vessel: Use dry glassware.

  • Addition: If adding to a reaction mixture, do so slowly and in a controlled manner, as the reaction may be exothermic.

  • Quenching: Unreacted sulfonyl chloride should be quenched carefully. A common method is the slow addition of the reaction mixture to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or an alcohol like isopropanol. This should be done in a fume hood.

Waste Disposal
  • All waste containing 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride should be treated as hazardous waste.

  • Dispose of in accordance with local, state, and federal regulations.[2]

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Store locked up.[2][4] The recommended storage temperature is 2-8°C.[3]

  • Incompatible Materials: Avoid contact with bases, strong oxidizing agents, amines, and reducing agents.[2]

  • Hazardous Decomposition Products: Upon decomposition, it may produce nitrogen oxides, carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[2]

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or foam. Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Emits toxic fumes under fire conditions.[1]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride.

G Figure 1: Risk Assessment and Mitigation Workflow A Identify Hazards (Corrosive, Toxic, Reactive) B Assess Risks (Exposure, Spill, Reaction) A->B C Select Controls B->C D Engineering Controls (Fume Hood) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (Gloves, Goggles, Lab Coat) C->F G Implement Controls and Perform Experiment D->G E->G F->G H Review and Update G->H H->A

Figure 1: Risk Assessment and Mitigation Workflow

G Figure 2: Spill Response Protocol A Spill Occurs B Evacuate Immediate Area A->B D Don Appropriate PPE A->D C Alert Others and Lab Supervisor B->C E Contain Spill with Inert Absorbent D->E F Collect and Place in Sealed Waste Container E->F G Decontaminate Area F->G H Dispose of as Hazardous Waste G->H

Figure 2: Spill Response Protocol

References

Commercial Suppliers of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride (CAS No. 150020-64-7), a key intermediate in the synthesis of pharmacologically active compounds. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this critical reagent.

Introduction

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a core component of molecules designed to interact with various biological targets. Notably, it is a precursor for the synthesis of potent and selective 5-HT6 receptor agonists, which are under investigation for the treatment of cognitive disorders and other central nervous system conditions.[1] The availability of high-quality starting materials is paramount for the successful progression of research and development in this area.

Commercial Availability

A number of chemical suppliers offer 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride. The table below summarizes the offerings from several prominent vendors. Please note that pricing information is often subject to change and may require account registration on the supplier's website.

SupplierCAS NumberPurityAvailable Quantities
ChemScene150020-64-7≥95%Inquire
Thermo Scientific150020-64-797%1 g
Apollo Scientific150020-64-7≥95%Inquire
BLDpharm150020-64-7InquireInquire
ChemicalBook150020-64-7Varies250mg, 1g, 2.5g, 5g, 10g
A2B Chem150020-64-795%Inquire
Sigma-Aldrich150020-64-7InquireInquire

Experimental Protocols

General Procedure for the Synthesis of N-sulfonylated 2-aminothiazoles:

This procedure outlines the sulfonylation of a 2-aminothiazole substrate, which is a key step in forming the sulfonamide bond present in the target molecule.

Materials:

  • 2-Aminothiazole derivative (starting material)

  • Appropriate sulfonyl chloride (e.g., chlorosulfonic acid for the synthesis of the sulfonyl chloride)

  • Sodium carbonate or other suitable base

  • Dichloromethane or other appropriate solvent

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • A mixture of the 2-aminothiazole derivative (1.0 equivalent), the desired sulfonyl chloride (1.0-1.2 equivalents), and a base such as sodium carbonate (1.5-2.0 equivalents) is prepared in a suitable solvent like dichloromethane.

  • The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is filtered to remove any inorganic salts.

  • The filtrate is washed with water and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-sulfonylated 2-aminothiazole product.

Logical Workflow for Supplier Selection

The selection of a suitable commercial supplier is a critical step in the procurement of chemical reagents for research and development. The following diagram illustrates a logical workflow for this process.

Supplier_Selection_Workflow A Identify Potential Suppliers B Request Quotations and Product Specifications A->B C Compare Purity and Analytical Data (CoA) B->C D Evaluate Available Quantities and Lead Times C->D E Assess Cost-Effectiveness (Price per Gram) D->E F Review Supplier Reputation and Customer Support E->F G Select Optimal Supplier F->G

Caption: A logical workflow for the selection of a commercial supplier for chemical reagents.

This guide provides a starting point for sourcing 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride. Researchers are encouraged to contact the suppliers directly to obtain the most current information on product specifications, availability, and pricing.

References

Physical appearance of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride, a key intermediate in pharmaceutical synthesis.

Physical and Chemical Properties

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a solid compound. The material typically appears as a light yellow solid. While specific details regarding its odor are not fully characterized, it is recommended to handle the compound in a well-ventilated area or fume hood.

Table 1: Physical and Chemical Properties of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

PropertyValue
Physical State Solid
Appearance Light yellow
Molecular Formula C₅H₂Cl₂N₂O₂S₂
Molecular Weight 257.12 g/mol
CAS Number 301689-13-8

Chemical Structure

The structural formula of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is presented below. This bicyclic heteroaromatic compound is characterized by an imidazo[2,1-b]thiazole core, substituted with a chloro group at the 6-position and a sulfonyl chloride group at the 5-position.

Figure 1. Chemical structure of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride.

Handling and Storage

Due to its reactive nature as a sulfonyl chloride, this compound should be handled with care. It is advisable to store the material in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases and oxidizing agents. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Applications in Research and Development

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride serves as a versatile building block in the synthesis of more complex molecules. Its functional groups, the sulfonyl chloride and the chloro-substituent on the heterocyclic ring system, provide reactive sites for various chemical transformations. This makes it a valuable intermediate for the development of novel compounds with potential applications in medicinal chemistry and materials science.

This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS for detailed safety and handling information.

A Technical Guide to the Physicochemical Properties of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the available physical and chemical properties for 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is presented below. This information has been aggregated from various chemical supplier databases.

PropertyValueSource
CAS Number 150020-64-7[1][2][3][4][5]
Molecular Formula C₅H₂Cl₂N₂O₂S₂[1][3][4]
Molecular Weight 257.12 g/mol [1][4]
Purity ≥95% - 97%[2][4][6]
Appearance Solid (form may vary)[7]
Storage Conditions Inert atmosphere, room temperature or 2-8°C, sealed in dry conditions.[1][4]

Note: For a related compound, 6-chloro-imidazo[2,1-b]thiazole-5-sulfonic acid amide, solubility has been noted as sparingly in DMSO and slightly in Methanol[7]. This may provide a starting point for solvent selection in solubility studies of the sulfonyl chloride derivative.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized protocol for determining the equilibrium solubility of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride in an organic solvent. This method is based on the shake-flask technique, a widely accepted standard for solubility measurement.

Objective: To determine the saturation concentration of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride in a selected organic solvent at a controlled temperature.

Materials:

  • 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

  • High-purity organic solvent of choice (e.g., acetonitrile, dichloromethane, ethyl acetate, etc.)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a known amount of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Add an excess amount of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Add a known volume of the selected organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25°C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

  • Sample Collection and Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Analysis by HPLC:

    • Analyze the calibration standards and the prepared samples using a validated HPLC method.

    • Record the peak areas from the chromatograms.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride in the chosen solvent at the specified temperature.

Visualizations

The following diagrams illustrate the logical workflow for determining solubility and a general representation of a signaling pathway that could be investigated for this class of compounds.

Solubility_Determination_Workflow cluster_exp Experiment cluster_analysis Analysis A Prepare Calibration Standards E Analyze by HPLC A->E B Prepare Solvent Slurry C Equilibrate at Controlled Temperature B->C D Sample and Filter Supernatant C->D D->E F Calculate Solubility E->F Kinase_Inhibition_Pathway cluster_receptor Cell Surface Receptor cluster_cascade Kinase Cascade cluster_cellular_response Cellular Response Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 Response Proliferation / Survival Kinase3->Response Inhibitor 6-Chloroimidazo[2,1-b]thiazole Derivative (Hypothetical) Inhibitor->Kinase2

References

Methodological & Application

Application Notes & Protocols: Synthesis of 5-HT6 Receptor Agonists Using 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 6 (5-HT6) receptor, expressed almost exclusively in the central nervous system, is a key target in drug discovery for cognitive disorders such as Alzheimer's disease and schizophrenia. Modulating the activity of this receptor with agonists has shown potential therapeutic benefits. This document provides detailed protocols and application notes for the synthesis of potent and selective 5-HT6 receptor agonists utilizing 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride as a key intermediate. The primary example highlighted is the synthesis of N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine, a potent full agonist of the 5-HT6 receptor.[3][4]

Data Presentation

The following table summarizes the in vitro biological activity of the representative 5-HT6 receptor agonist synthesized from 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride.

Compound IDStructureTargetK_i (nM)EC_50 (nM)E_max (%)Functional Assay
11q N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine5-HT6 Receptor26.595.5Full Agonist

Table 1: Biological data for the 5-HT6 receptor agonist (Compound 11q).[3][4]

Experimental Protocols

The synthesis of 5-HT6 receptor agonists from 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is typically achieved through a nucleophilic substitution reaction with a suitable amine. The following protocol describes the synthesis of N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine.

Materials and Equipment:

  • 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

  • Tryptamine

  • Anhydrous dichloromethane (DCM)

  • Pyridine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve tryptamine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add pyridine (1.5 equivalents) as a base to neutralize the HCl generated during the reaction.[5]

  • Sulfonyl Chloride Addition: Dissolve 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.[5]

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 6-18 hours.[5]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC to confirm its identity and purity.

Mandatory Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 6-Chloroimidazo[2,1-b]thiazole- 5-sulfonyl chloride E Add Sulfonyl Chloride Solution A->E B Tryptamine C Dissolve Tryptamine in DCM B->C D Add Pyridine at 0°C C->D D->E F Stir at Room Temperature E->F G Aqueous Workup F->G H Column Chromatography G->H I N1-(6-chloroimidazo[2,1-b]thiazole- 5-sulfonyl)tryptamine (5-HT6 Agonist) H->I

Caption: Synthetic workflow for the preparation of a 5-HT6 receptor agonist.

5-HT6 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor 5-HT6 Receptor g_protein Gs Protein receptor->g_protein Activation fyn Fyn receptor->fyn Interaction mTOR mTOR Pathway receptor->mTOR Activation cdk5 Cdk5 Pathway receptor->cdk5 Activation ac Adenylyl Cyclase g_protein->ac Stimulation camp cAMP ac->camp Production pka PKA camp->pka Activation creb CREB pka->creb Phosphorylation erk ERK fyn->erk Activation gene Gene Transcription creb->gene

Caption: Simplified signaling cascade of the 5-HT6 receptor.[1][6]

References

Application Notes and Protocols for Sulfonylation Reactions with 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel sulfonamide derivatives using 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride. This reagent is a valuable building block in medicinal chemistry, leading to compounds with a wide range of biological activities.

Introduction

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in drug discovery, known to be a core component of molecules with diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of a sulfonamide moiety via reaction with 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride can further enhance the therapeutic potential of various molecular scaffolds. Sulfonamides are a well-established class of pharmacophores known for their antibacterial, carbonic anhydrase inhibitory, and anticancer properties. The combination of these two pharmacologically significant moieties offers a promising strategy for the development of novel therapeutic agents.

Biological Significance of Imidazo[2,1-b]thiazole Sulfonamides

Derivatives of 6-Chloroimidazo[2,1-b]thiazole have shown significant potential in various therapeutic areas. For instance, N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine has been identified as a potent and selective 5-HT6 receptor agonist, highlighting its potential in treating central nervous system disorders.[3] Furthermore, the broader class of imidazo[2,1-b]thiazole derivatives has been investigated for its activity against a range of cancer cell lines and microbial pathogens.[1][4][5][6]

Some imidazo[2,1-b]thiazole derivatives have been shown to act as pan-RAF inhibitors, which are crucial components of the MAPK signaling pathway.[2][7] Dysregulation of this pathway is a hallmark of many cancers. By inhibiting key kinases in this pathway, these compounds can effectively halt uncontrolled cell proliferation.

General Protocol for Sulfonylation with Amines

This protocol outlines a general procedure for the synthesis of N-substituted-6-chloroimidazo[2,1-b]thiazole-5-sulfonamides from the reaction of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride with primary or secondary amines.

Materials:

  • 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

  • Amine (primary or secondary)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (Et3N) or another suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the desired amine (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the amine solution and stir for 5-10 minutes.

  • Addition of Sulfonyl Chloride: Dissolve 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted-6-chloroimidazo[2,1-b]thiazole-5-sulfonamide.[8][9]

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR, IR, and mass spectrometry.

Quantitative Data

The following table summarizes representative yields for the synthesis of various sulfonamide derivatives based on analogous reactions found in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

Amine SubstrateSulfonyl ChlorideBaseSolventYield (%)Reference
2-Aminothiazole4-Methylbenzenesulfonyl chlorideSodium AcetateWater83[10]
2-AminothiazoleBenzenesulfonyl chlorideSodium AcetateWater80[10]
2-Aminothiazole4-Fluorobenzenesulfonyl chlorideSodium AcetateWater82[10]
2-Aminothiazole4-Methoxybenzenesulfonyl chlorideSodium CarbonateDichloromethane34[8][9]
2-Aminothiazole4-Cyanobenzenesulfonyl chlorideSodium CarbonateDichloromethane55[8]
2-Aminothiazole2,3,5,6-Tetramethylbenzenesulfonyl chlorideSodium CarbonateDichloromethane68[8][9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-6-chloroimidazo[2,1-b]thiazole-5-sulfonamides.

G cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve Amine in DCM add_base Add Triethylamine start->add_base cool Cool to 0°C add_base->cool add_sulfonyl Add 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride cool->add_sulfonyl react Stir at RT (2-16h) add_sulfonyl->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end Characterization (NMR, MS)

Caption: General workflow for sulfonamide synthesis.

Potential Signaling Pathway Inhibition

The diagram below depicts a simplified representation of the MAPK/ERK signaling pathway, a potential target for imidazo[2,1-b]thiazole sulfonamide derivatives.

G cluster_pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Imidazo[2,1-b]thiazole Sulfonamide Derivative Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK pathway.

Safety Precautions

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a moisture-sensitive and corrosive compound.[11] Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure all glassware is dry before use. Triethylamine is a flammable and corrosive liquid. Dichloromethane is a volatile and potentially carcinogenic solvent. Refer to the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

References

Application Notes and Protocols for the Characterization of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. The following protocols and data are compiled to assist in the quality control and characterization of this compound and its derivatives.

Overview of Analytical Strategy

The comprehensive characterization of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride (CAS No. 150020-64-7) involves a suite of analytical techniques to confirm its identity, purity, and structural integrity. A typical workflow for the characterization of this compound is outlined below.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Characterization Sample 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI/ESI) Sample->MS HPLC HPLC Analysis Sample->HPLC EA Elemental Analysis Sample->EA FTIR FTIR Spectroscopy Sample->FTIR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Impurity_Profiling Impurity Profiling HPLC->Impurity_Profiling EA->Structure_Confirmation FTIR->Structure_Confirmation

Figure 1: Overall analytical workflow for the characterization of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is presented in Table 1.

PropertyValueReference
CAS Number 150020-64-7[1]
Molecular Formula C₅H₂Cl₂N₂O₂S₂[1]
Molecular Weight 257.12 g/mol [1]
Appearance Off-white to yellow solidGeneral knowledge
Melting Point 137 °C[1]
Purity ≥95% - ≥97%[2][3]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum.

    • Use a sufficient number of scans for adequate signal intensity.

Expected ¹H and ¹³C NMR Data:

Based on the structure of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride and data from related compounds, the expected chemical shifts are summarized in Table 2.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H-27.5 - 8.0 (d)115 - 120
H-37.0 - 7.5 (d)110 - 115
C-5-140 - 145
C-6-130 - 135
C-7a-145 - 150

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with either Electron Impact (EI) or Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Acquire the mass spectrum in the positive ion mode.

    • For ESI, typical conditions include a capillary voltage of 3-4 kV and a cone voltage of 20-40 V.

    • For EI, a standard electron energy of 70 eV is used.

Expected Mass Spectrometry Data:

The expected mass spectral data for 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is presented in Table 3. The isotopic pattern due to the presence of two chlorine and two sulfur atoms will be a key diagnostic feature.

Parameter Expected Value
Molecular Ion [M]⁺ m/z 256 (and isotopic peaks)
Major Fragments Loss of SO₂Cl, Cl, SO₂
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum on an FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected FTIR Data:

Key expected vibrational frequencies are listed in Table 4.

Functional Group Expected Wavenumber (cm⁻¹)
C-H (aromatic)3100 - 3000
C=N1650 - 1550
C-S700 - 600
S=O (sulfonyl chloride)1380 - 1360 (asymmetric), 1190 - 1170 (symmetric)
C-Cl800 - 600

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride and for identifying any impurities.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.

  • Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reverse-phase column.

  • Chromatographic Conditions: A typical set of conditions is provided in Table 5. Method development may be required to optimize the separation.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm or 280 nm
Injection Volume 10 µL
Column Temperature Ambient or 30 °C

digraph "HPLC_Analysis_Workflow" {
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"Start" -> "Sample_Prep" [color="#5F6368"]; "Sample_Prep" -> "HPLC_Setup" [color="#5F6368"]; "HPLC_Setup" -> "Inject_Sample" [color="#5F6368"]; "Inject_Sample" -> "Data_Acquisition" [color="#5F6368"]; "Data_Acquisition" -> "Data_Analysis" [color="#5F6368"]; "Data_Analysis" -> "Report" [color="#5F6368"]; }

Figure 2: A typical workflow for HPLC analysis.

Elemental Analysis

Elemental analysis is performed to determine the elemental composition of the compound, which should be in agreement with the calculated values for its molecular formula.

Experimental Protocol:

  • Sample Preparation: A few milligrams of the dry, pure sample are required.
  • Instrumentation: Use a CHNS elemental analyzer.
  • Data Analysis: Compare the experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur with the theoretical values.

Expected Elemental Analysis Data:

The theoretical elemental composition of C₅H₂Cl₂N₂O₂S₂ is presented in Table 6.

Element Theoretical Percentage (%)
Carbon (C) 23.36
Hydrogen (H) 0.78
Chlorine (Cl) 27.58
Nitrogen (N) 10.89
Oxygen (O) 12.44
Sulfur (S) 24.94

Conclusion

The combination of these analytical methods provides a robust framework for the comprehensive characterization of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride. Adherence to these protocols will ensure the reliable identification and quality assessment of this important pharmaceutical intermediate, supporting drug development and manufacturing processes. For novel derivatives, these methods can be adapted and optimized to suit the specific properties of the new chemical entities.

References

Application Notes and Protocols for the NMR and Mass Spectrometry of 6-Chloroimidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The imidazo[2,1-b]thiazole scaffold is a significant heterocyclic framework in medicinal chemistry, forming the core of molecules with a wide range of pharmacological activities, including anticancer, antitubercular, and anti-inflammatory properties.[1][2][3] The 6-Chloroimidazo[2,1-b]thiazole derivative, in particular, serves as a versatile synthetic intermediate for the development of novel therapeutic agents. Accurate structural characterization of these derivatives is paramount, and for this, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools.

This document provides an overview of the characteristic NMR and MS data for derivatives of the 6-Chloroimidazo[2,1-b]thiazole scaffold and offers detailed protocols for their analysis. While specific spectral data for the parent compound, 6-Chloroimidazo[2,1-b]thiazole, is not extensively published, the data from closely related derivatives offer valuable insights for structural elucidation.

Data Presentation: NMR and Mass Spectrometry

The following tables summarize representative ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data for various imidazo[2,1-b]thiazole derivatives. This data is crucial for the structural confirmation of newly synthesized compounds.

Table 1: Representative ¹H NMR Data of Imidazo[2,1-b]thiazole Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
3-(5-(benzylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one [4]CDCl₃8.45 (s, 1H), 8.27 (dd, J = 8.0, 1.4 Hz, 1H), 7.71–7.67 (m, 1H), 7.49 (d, J = 8.0 Hz, 1H), 7.45–7.41 (m, 1H), 7.27–7.25 (m, 1H), 7.13–7.10 (m, 2H), 7.09–7.06 (m, 3H), 6.71 (d, J = 4.5 Hz, 1H), 5.69 (s, 1H), 4.06 (s, 1H)
N'-(4-chlorobenzylidene)-2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide [2]DMSO-d₆11.68, 11.79 (2s, 1H, CONH), 8.26, 8.28 (2s, 1H, C5-H), 8.05, 8.24 (2s, 1H, N=CH), 7.71-7.80 (m, 4H, Br-Ph C2,6-H, ar C2,6-H), 7.55, 7.57 (2d, 2H, J=8.51, 7.13 Hz, Br-Ph C3,5-H), 7.49, 7.51 (2d, 2H, J=8.52, 8.87 Hz, ar C3,5-H), 7.09 (s, 1H, C2-H), 3.92, 4.34 (2s, 2H, CH₂CO)
(5-(4-Chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone [5]DMSO-d₆8.20 (s, 1H), 7.85 (d, J = 8.1 Hz, 2H), 7.74 (s, 3H), 7.68 (d, J = 6.0 Hz, 3H), 7.42 (d, J = 8.0 Hz, 2H), 3.76 (s, 4H), 3.03 (s, 4H)
N,N-diethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine [6]CDCl₃8.01 (dd, 4H, 4-methylsulfonylphenyl H₂, H₃, H₅ and H₆, J = 6.7 Hz), 7.76 (d, 1H, imidazothiazole H₃, J = 4.0 Hz), 6.86 (d, 1H, imidazothiazole H₂, J = 4.0 Hz), 3.96 (s, 2H, -CH₂-N), 3.12 (s, 3H, SO₂CH₃), 2.41-2.43 (t,4H,-CH₂-CH₂, J = 7.1 Hz), 1.46-1.53 (m, 4H,-CH₂-CH₃), 0.84-0.87 (t, 6H, CH₃, J = 7.3 Hz)

Table 2: Representative ¹³C NMR Data of Imidazo[2,1-b]thiazole Derivatives

CompoundSolventChemical Shifts (δ, ppm)
3-(5-(benzylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one [4]CDCl₃176.3, 156.0, 155.1, 139.5, 133.6, 132.2, 128.5, 128.4, 127.2, 126.4, 125.3, 124.2, 118.2, 117.3, 111.8, 53.6
(5-(4-Chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone [5]DMSO-d₆158.5, 148.0, 145.0, 134.9, 133.5, 132.8, 131.5, 129.6, 128.6, 127.5, 126.4, 124.0, 117.2, 110.6, 45.7, 45.0
(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)(5-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)methanone [5]DMSO-d₆158.6, 156.4, 147.5, 146.3, 136.3, 132.2, 131.1, 129.1, 127.4, 126.3, 124.7, 124.0, 116.7, 109.6, 45.6, 34.9, 30.7, 20.7

Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data

CompoundIonization ModeCalculated m/zFound m/z
3-(5-(benzylamino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one [4]ESI+374.0957 [M+H]⁺374.0963
3-(5-((3,4-dimethoxyphenethyl)amino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one [4]ESI+448.1325 [M+H]⁺448.1315
(5-(4-Chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone [5]ESI+487.06599 [M+H]⁺487.06481
(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)(5-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)methanone [5]ESI+523.18321 [M+H]⁺523.18172

Experimental Protocols

The following are generalized protocols for the NMR and mass spectrometry analysis of 6-Chloroimidazo[2,1-b]thiazole derivatives.

Protocol 1: NMR Spectroscopy Analysis

This protocol outlines the steps for preparing a sample and acquiring ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified 6-Chloroimidazo[2,1-b]thiazole derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[7] The choice of solvent should be based on the solubility of the compound.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the deuterated solvent.

2. ¹H NMR Spectrum Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire the spectrum using a standard pulse program on a 300-500 MHz spectrometer.[2][4]

  • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

3. ¹³C NMR Spectrum Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the spectrum using a standard proton-decoupled pulse program on a spectrometer operating at a corresponding frequency (e.g., 75-125 MHz).[4][5]

  • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required.[8]

  • Process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).[9]

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is for obtaining accurate mass data for structural confirmation.

1. Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent like methanol, acetonitrile, or dichloromethane.[10]

  • Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with ESI-MS (typically methanol or acetonitrile, often with 0.1% formic acid to aid protonation).[11][12]

  • Ensure the final solution is free of any particulate matter. If necessary, filter the solution through a 0.22 µm syringe filter.[11]

  • Transfer the final diluted sample to an appropriate autosampler vial.[10]

2. Mass Spectrum Acquisition:

  • The analysis is typically performed using a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.[4]

  • Set the instrument to operate in positive ion mode (ESI+) as the imidazo[2,1-b]thiazole core contains basic nitrogen atoms that are readily protonated.

  • Infuse the sample into the ESI source at a flow rate of 5-10 µL/min or use an LC-MS setup.

  • Optimize the source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the [M+H]⁺ ion.

  • Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 100-1000 amu).

  • The instrument should be calibrated using a known standard to ensure high mass accuracy.

  • Process the spectrum to identify the monoisotopic mass of the protonated molecule and compare it with the calculated theoretical mass.

Visualization of Experimental Workflow

The synthesis and characterization of 6-Chloroimidazo[2,1-b]thiazole derivatives follow a logical workflow. The diagram below illustrates the key stages from starting materials to final structural confirmation.

G cluster_synthesis Synthesis Stage cluster_analysis Analytical Stage cluster_confirmation Confirmation Stage start Starting Materials (e.g., 2-aminothiazole derivative, α-haloketone) reaction Cyclization Reaction start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product Purified Derivative purification->product Yields nmr_prep NMR Sample Preparation product->nmr_prep ms_prep MS Sample Preparation product->ms_prep nmr_acq ¹H & ¹³C NMR Acquisition nmr_prep->nmr_acq ms_acq HRMS (ESI-TOF) Acquisition ms_prep->ms_acq nmr_data NMR Spectral Data (δ, J, integration) nmr_acq->nmr_data ms_data MS Data (Accurate m/z) ms_acq->ms_data confirmation Structural Confirmation nmr_data->confirmation ms_data->confirmation

Caption: Workflow for the synthesis and analysis of 6-Chloroimidazo[2,1-b]thiazole derivatives.

References

Application Notes and Protocols: In Vitro Biological Evaluation of 6-Chloroimidazo[2,1-b]thiazole Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro biological evaluation of 6-chloroimidazo[2,1-b]thiazole sulfonamides, a class of heterocyclic compounds with significant therapeutic potential. This document details their anticancer, carbonic anhydrase inhibitory, and antimicrobial activities, supported by quantitative data and detailed experimental protocols. The information herein is intended to guide researchers in the screening and characterization of these promising compounds.

Data Presentation

The biological activities of various imidazo[2,1-b]thiazole sulfonamide derivatives are summarized below. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values of selected imidazo[2,1-b]thiazole derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDCancer Cell LineIC50 (µM)Reference
Conjugate 6d A549 (Lung)1.08[1][2]
HeLa (Cervical)>10[1][2]
MCF-7 (Breast)>10[1][2]
DU-145 (Prostate)>10[1][2]
Compound 7c VariousModerate Cytotoxicity (<100 µg/mL)[3]
Compound 9c VariousModerate Cytotoxicity (<100 µg/mL)[3]
Compound 11d VariousModerate Cytotoxicity (<100 µg/mL)[3]
Compound 3c PC-3 (Prostate)<0.1 (log10GI50 < -8.00)[4]
Thiazole-based Sulfonamide (M5) MCF-7 (Breast)18.53 µg/mL[5]
Table 2: Carbonic Anhydrase Inhibition by Imidazo[2,1-b]thiazole Sulfonamides and Related Compounds

This table summarizes the inhibitory activity (Ki) of imidazo[2,1-b]thiazole sulfonamides against various human carbonic anhydrase (hCA) isoforms. These enzymes are important targets in the treatment of glaucoma, epilepsy, and some cancers.

Compound SerieshCA IsoformKi Range (nM)Reference
Pyrazolo[4,3-c]pyridine Sulfonamides hCA I58.8 - 8010[6]
hCA II5.6 - 7329[6]
hCA IX-[6]
hCA XII34.5 - 713.6[6]
Benzene/Benzothiazole Sulfonamides hCA II0.56 - 17.1[7]
hCA IX4.5 - 47.0[7]
hCA XII0.85 - 376[7]
Indole-1,2,3-triazole Chalcone Hybrids hCA I18.8 - 50.4 (more potent than AAZ)[8]
hCA XII10 - 41.9[8]

AAZ (Acetazolamide) is a standard carbonic anhydrase inhibitor.

Table 3: Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table presents the MIC values for selected imidazo[2,1-b]thiazole derivatives against various bacterial and fungal strains.

Compound Series/IDMicroorganismMIC Range (µg/mL)Reference
Thiazole-Pyrazoline Derivatives S. aureus, E. coli, P. aeruginosa15.625 - 125[9]
Thiazole-Pyrazoline-Thiophene Derivatives S. aureus, E. coli, P. aeruginosa15.625 - >500[9]
Thiazole-Pyrazoline-Pyridine Derivatives Gram-positive & Gram-negative bacteria0.03 - 7.81[9]
Sulfonamide Derivatives I, II, III S. aureus (clinical isolates)32 - 512[10][11]
Thiazole Derivative 6 P. mirabilis, S. dysenteriae, L. monocytogenes125 - 1000[12]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are generalized from standard practices and should be optimized for specific laboratory conditions.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds (6-chloroimidazo[2,1-b]thiazole sulfonamides)

  • Acetazolamide (standard inhibitor)

  • HEPES buffer (20 mM, pH 7.4)

  • Sodium perchlorate (NaClO₄) or Sodium sulfate (Na₂SO₄) for maintaining ionic strength

  • Phenol red indicator (0.2 mM)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare stock solutions of test compounds and acetazolamide in a suitable solvent (e.g., DMSO).

  • Prepare the assay buffer containing HEPES and an ionic strength-adjusting salt.

  • The initial rates of the CA-catalyzed CO₂ hydration reaction are determined by following the change in absorbance of the phenol red indicator at 557 nm for a period of 10-100 seconds.

  • The reaction is initiated by mixing the CA solution (with or without inhibitor) with the CO₂-saturated solution in the stopped-flow instrument.

  • CO₂ concentrations are varied (typically 1.7 to 17 mM) to determine kinetic parameters.

  • The uncatalyzed reaction rate is subtracted from the enzymatic rate.

  • Inhibition constants (Ki) are calculated by fitting the dose-response data to the appropriate inhibition model using specialized software.

Anticancer Activity Assays

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640, DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • Doxorubicin or Cisplatin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and controls. Include a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with test compounds for a specified duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in each phase.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with the test compounds for a desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry immediately. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Test compounds

  • Standard antibiotics (e.g., Ciprofloxacin, Ampicillin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial/fungal inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Perform two-fold serial dilutions of the test compounds and standard antibiotics in the broth medium in a 96-well plate.

  • Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 16-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration that shows no visible growth (no turbidity).

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the in vitro evaluation of 6-chloroimidazo[2,1-b]thiazole sulfonamides and a potential signaling pathway affected by these compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Lead Identification synthesis Synthesis of 6-chloroimidazo[2,1-b]thiazole sulfonamides characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screening Primary Screening (e.g., 3-cell line anticancer assay) characterization->primary_screening ca_inhibition Carbonic Anhydrase Inhibition Assay characterization->ca_inhibition antimicrobial Antimicrobial Susceptibility Testing characterization->antimicrobial cell_cycle Cell Cycle Analysis primary_screening->cell_cycle apoptosis Apoptosis Assay (Annexin V) primary_screening->apoptosis tubulin Tubulin Polymerization Assay primary_screening->tubulin data_analysis IC50 / Ki / MIC Determination ca_inhibition->data_analysis gyrase DNA Gyrase Assay antimicrobial->gyrase cell_cycle->data_analysis apoptosis->data_analysis tubulin->data_analysis gyrase->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: General workflow for in vitro evaluation.

G compound Imidazo[2,1-b]thiazole Sulfonamide tubulin β-Tubulin compound->tubulin binds to colchicine site mt_destabilization Microtubule Destabilization tubulin->mt_destabilization inhibits polymerization mitotic_spindle Mitotic Spindle Disruption mt_destabilization->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis triggers cell_death Cancer Cell Death apoptosis->cell_death

References

Application Note: A Scalable Synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a key intermediate in the development of novel pharmaceuticals. The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system known to exhibit a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. The presence of a reactive sulfonyl chloride group at the 5-position allows for facile derivatization, making it a versatile building block for the synthesis of compound libraries for drug discovery and development. This application note outlines a robust and scalable two-step synthesis of 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride, starting from commercially available reagents.

Chemical Reaction Pathway

G cluster_0 Step 1: Synthesis of 6-Chloroimidazo[2,1-b]thiazole cluster_1 Step 2: Chlorosulfonation 2-aminothiazole 2-Aminothiazole product1 6-Chloroimidazo[2,1-b]thiazole (CAS: 23576-81-0) 2-aminothiazole->product1 Reflux DCE 1,2-Dichloroacetaldehyde DCE->product1 product1_step2 6-Chloroimidazo[2,1-b]thiazole final_product 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride (CAS: 150020-64-7) product1_step2->final_product 0-5 °C chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->final_product

Caption: Overall synthetic scheme for 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride.

Experimental Protocols

Step 1: Synthesis of 6-Chloroimidazo[2,1-b]thiazole

This protocol describes the synthesis of the key intermediate, 6-chloroimidazo[2,1-b]thiazole.[1]

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Scale)Moles (Scale)
2-Aminothiazole96-50-4100.14100 g0.999 mol
1,2-Dichloroacetaldehyde (40% in H₂O)79-02-7112.94 (anhydrous)282 g1.0 mol
Ethanol64-17-546.071 L-
Sodium Bicarbonate144-55-684.01As needed-
Dichloromethane75-09-284.931.5 L-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-

Experimental Workflow

G start Start dissolve Dissolve 2-aminothiazole in ethanol in a reactor start->dissolve add_dca Add 1,2-dichloroacetaldehyde solution dropwise dissolve->add_dca reflux Heat the mixture to reflux for 4-6 hours add_dca->reflux cool Cool the reaction mixture to room temperature reflux->cool neutralize Neutralize with saturated sodium bicarbonate solution cool->neutralize extract Extract with dichloromethane (3x) neutralize->extract dry Dry the combined organic layers over anhydrous MgSO₄ extract->dry filter_concentrate Filter and concentrate under reduced pressure dry->filter_concentrate purify Recrystallize from ethanol/water filter_concentrate->purify end Obtain pure 6-Chloroimidazo [2,1-b]thiazole purify->end

Caption: Workflow for the synthesis of 6-Chloroimidazo[2,1-b]thiazole.

Procedure

  • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-aminothiazole (100 g, 0.999 mol) and ethanol (1 L).

  • Stir the mixture until the 2-aminothiazole is completely dissolved.

  • From the dropping funnel, add the 40% aqueous solution of 1,2-dichloroacetaldehyde (282 g, 1.0 mol) dropwise over a period of 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 500 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield pure 6-chloroimidazo[2,1-b]thiazole as a solid.

Expected Yield and Purity

ProductMolecular FormulaMolecular Weight ( g/mol )Expected YieldPurity (by HPLC)
6-Chloroimidazo[2,1-b]thiazoleC₅H₃ClN₂S158.6175-85%>98%
Step 2: Chlorosulfonation of 6-Chloroimidazo[2,1-b]thiazole

This protocol details the electrophilic substitution reaction to install the sulfonyl chloride group onto the imidazo[2,1-b]thiazole ring.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Scale)Moles (Scale)
6-Chloroimidazo[2,1-b]thiazole23576-81-0158.61100 g0.630 mol
Chlorosulfonic Acid7790-94-5116.52367 g (212 mL)3.15 mol
Thionyl Chloride7719-09-7118.975 mL-
Dichloromethane75-09-284.931 L-
Crushed Ice--As needed-

Experimental Workflow

G start Start charge_reactor Charge chlorosulfonic acid and thionyl chloride into a reactor start->charge_reactor cool_reactor Cool the mixture to 0-5 °C in an ice-salt bath charge_reactor->cool_reactor add_substrate Add 6-chloroimidazo[2,1-b]thiazole in portions, maintaining T < 10 °C cool_reactor->add_substrate stir_reaction Stir at 0-5 °C for 2-3 hours add_substrate->stir_reaction quench Carefully pour the reaction mixture onto crushed ice stir_reaction->quench filter_precipitate Filter the resulting precipitate quench->filter_precipitate wash_solid Wash the solid with cold water until neutral filter_precipitate->wash_solid dry_product Dry the product under vacuum wash_solid->dry_product end Obtain 6-Chloroimidazo[2,1-b]thiazole- 5-sulfonyl chloride dry_product->end

Caption: Workflow for the chlorosulfonation of 6-Chloroimidazo[2,1-b]thiazole.

Procedure

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add chlorosulfonic acid (367 g, 3.15 mol) and a catalytic amount of thionyl chloride (5 mL).

  • Cool the mixture to 0-5 °C using an ice-salt bath.

  • Slowly add 6-chloroimidazo[2,1-b]thiazole (100 g, 0.630 mol) in small portions over a period of 1-2 hours. Ensure the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • In a separate large beaker (5 L), prepare a slurry of crushed ice and water.

  • Very carefully and slowly, pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic and will generate HCl gas; it must be performed in a well-ventilated fume hood.

  • A precipitate will form. Continue stirring until all the ice has melted.

  • Filter the solid product using a Büchner funnel.

  • Wash the collected solid with copious amounts of cold water until the filtrate is neutral to pH paper.

  • Dry the product under vacuum at a temperature not exceeding 40 °C to afford 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride as a solid. The product is moisture-sensitive and should be stored in a desiccator.[2]

Expected Yield and Purity

ProductMolecular FormulaMolecular Weight ( g/mol )Expected YieldPurity (by HPLC)
6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chlorideC₅H₂Cl₂N₂O₂S₂257.1280-90%>95%

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and acid-resistant gloves) must be worn at all times.

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water. Handle with extreme care.

  • The quenching procedure generates large volumes of HCl gas and should be performed with caution.

This scalable synthesis provides a reliable method for the production of 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride, a valuable building block for medicinal chemistry and drug development programs.

References

Application Notes and Protocols: 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its rigid, fused ring system and the reactive sulfonyl chloride moiety make it an attractive scaffold for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and experimental protocols for the utilization of this reagent in the development of novel therapeutics, with a focus on serotonin 5-HT6 receptor agonists, carbonic anhydrase inhibitors, and microtubule-targeting agents.

I. Application in the Development of Serotonin 5-HT6 Receptor Agonists

The 6-chloroimidazo[2,1-b]thiazole scaffold has been successfully employed in the discovery of potent and selective serotonin 5-HT6 receptor agonists. The 5-HT6 receptor is a G-protein coupled receptor primarily expressed in the central nervous system and is a key target for cognitive disorders such as Alzheimer's disease and schizophrenia.

A. Lead Compound: N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine

A notable example is N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine, which has demonstrated high affinity and potency as a full agonist at the 5-HT6 receptor.[3]

Table 1: Pharmacological Profile of N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine [3][4]

ParameterValue
5-HT6 Ki2 nM
5-HT6 EC506.5 nM
5-HT6 Emax95.5%

This compound exhibits excellent selectivity over a panel of more than 40 other receptors and ion channels and possesses a favorable pharmacokinetic profile.[3][4]

B. Experimental Protocols

1. Synthesis of N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine

This protocol describes the general synthesis of N-sulfonylated tryptamines from 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride.

  • Materials:

    • 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

    • Tryptamine

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA) or other suitable non-nucleophilic base

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Standard laboratory glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

  • Procedure:

    • Dissolve tryptamine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

    • In a separate flask, dissolve 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride (1.1 equivalents) in anhydrous DCM.

    • Add the solution of the sulfonyl chloride dropwise to the stirring tryptamine solution at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

    • Characterize the final compound by NMR and mass spectrometry.

2. 5-HT6 Receptor Radioligand Binding Assay [5][6]

This protocol is for determining the binding affinity (Ki) of synthesized compounds for the human 5-HT6 receptor.

  • Materials:

    • Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.

    • [3H]-LSD (lysergic acid diethylamide) as the radioligand.

    • Test compounds (e.g., N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine) at various concentrations.

    • Methiothepin or serotonin for determination of non-specific binding.

    • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[1][5]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1][5]

    • 96-well plates.

    • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).[1]

    • Filtration apparatus (cell harvester).

    • Scintillation counter and scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the following to each well:

      • Total Binding: Binding buffer, [3H]-LSD, and cell membranes.

      • Non-specific Binding: Binding buffer, [3H]-LSD, a high concentration of methiothepin (e.g., 10 µM), and cell membranes.[1]

      • Competition Binding: Binding buffer, [3H]-LSD, test compound at varying concentrations, and cell membranes.

    • Incubate the plate at 37°C for 60 minutes.

    • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.[1]

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation.

C. Signaling Pathway

G cluster_0 5-HT6 Receptor Activation Agonist 5-HT6 Agonist (e.g., N1-(6-chloroimidazo[2,1-b]thiazole- 5-sulfonyl)tryptamine) Receptor 5-HT6 Receptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., modulation of neurotransmission) PKA->Downstream Phosphorylates Targets G cluster_1 Workflow for CA Inhibitor Development Start Start: 6-Chloroimidazo[2,1-b]thiazole- 5-sulfonyl chloride Synthesis Synthesis of Sulfonamide Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Carbonic Anhydrase Inhibition Assay Purification->Screening Data Data Analysis: Determine IC50 & Ki values Screening->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt G cluster_2 Mechanism of Microtubule-Targeting Agents Compound Imidazo[2,1-b]thiazole Derivative Tubulin Tubulin Dimers Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Polymerization->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

References

Catalytic Applications of 6-Chloroimidazo[2,1-b]thiazole Derivatives: A Prospective Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]thiazole scaffold is a prominent heterocyclic core in medicinal chemistry, with numerous derivatives investigated for their potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While the vast majority of research has centered on the therapeutic potential of these compounds, their application in catalysis remains a largely unexplored and promising frontier. The inherent electronic properties and potential for functionalization of the 6-chloroimidazo[2,1-b]thiazole core suggest its utility as a versatile platform for the development of novel catalysts.

This document provides a prospective overview of the potential catalytic applications of 6-chloroimidazo[2,1-b]thiazole derivatives. The following sections detail hypothetical application notes and protocols for their use as ligands in transition metal catalysis and as N-heterocyclic carbene (NHC) precatalysts. These are proposed applications intended to stimulate further research and are based on established principles in catalysis.

Application Note 1: 6-Chloroimidazo[2,1-b]thiazole Derivatives as Ligands for Palladium-Catalyzed Cross-Coupling Reactions

The nitrogen and sulfur atoms within the imidazo[2,1-b]thiazole framework offer potential coordination sites for transition metals. Functionalization of this core can be leveraged to create bidentate or monodentate ligands for various catalytic transformations, including palladium-catalyzed cross-coupling reactions. The 6-chloro substituent can also be a site for further modification or may influence the electronic properties of the ligand, thereby impacting catalytic activity.

A proposed application is in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. A hypothetical phosphine-functionalized 6-chloroimidazo[2,1-b]thiazole derivative could serve as an effective ligand for palladium.

Hypothetical Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid1Toluene100295
24-ChlorotoluenePhenylboronic acid1Toluene100488
31-Bromo-4-(trifluoromethyl)benzene4-Methoxyphenylboronic acid1Dioxane110392
42-Bromopyridine3-Thienylboronic acid1.5Dioxane110585
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Hypothetical Ligand: (6-Chloroimidazo[2,1-b]thiazol-2-yl)diphenylphosphine

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous toluene or dioxane (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%), and the (6-chloroimidazo[2,1-b]thiazol-2-yl)diphenylphosphine ligand (0.012 mmol, 1.2 mol%).

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous solvent (5 mL) via syringe.

  • The reaction mixture is stirred and heated to the specified temperature for the required time (as monitored by TLC or GC-MS).

  • After completion, the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Diagrams

Suzuki_Miyaura_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X-L Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X-L->Transmetalation Base Ar-Pd(II)-Ar'-L Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar'-L Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'-L->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-Ar' Product (Ar-Ar') Reductive_Elimination->Ar-Ar'

Proposed Catalytic Cycle

Experimental_Workflow A Assemble Reactants (Pd(OAc)₂, Ligand, Aryl Halide, Boronic Acid, Base) B Add Anhydrous Solvent A->B C Heat under Inert Atmosphere B->C D Reaction Monitoring (TLC/GC-MS) C->D E Work-up (Quench, Extract) D->E F Purification (Column Chromatography) E->F G Product Characterization F->G

Experimental Workflow

Application Note 2: 6-Chloroimidazo[2,1-b]thiazolium Salts as N-Heterocyclic Carbene (NHC) Precursors for Organocatalysis

N-Heterocyclic carbenes are a powerful class of organocatalysts. The imidazo[2,1-b]thiazole core can be envisioned as a scaffold for novel NHC precursors. By alkylating one of the nitrogen atoms, an imidazolium-like salt can be formed. Subsequent deprotonation would generate a carbene at the C5 position. The unique electronic and steric environment provided by the fused thiazole ring and the 6-chloro substituent could lead to novel reactivity and selectivity in NHC-catalyzed reactions, such as the benzoin condensation.

Hypothetical Quantitative Data for Benzoin Condensation
EntryAldehydeCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzaldehyde10DBUTHF252485
24-Chlorobenzaldehyde10DBUTHF252490
34-Methoxybenzaldehyde10KOtBuDMSO251878
4Furfural15KOtBuDMSO253665
Experimental Protocol: Benzoin Condensation

Materials:

  • Hypothetical NHC Precursor: 5-Alkyl-6-chloroimidazo[2,1-b]thiazolium iodide

  • Aldehyde (1.0 mmol)

  • Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium tert-butoxide (KOtBu)) (0.1 mmol)

  • Anhydrous solvent (e.g., THF or DMSO) (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry vial, add the 5-alkyl-6-chloroimidazo[2,1-b]thiazolium iodide precatalyst (0.1 mmol, 10 mol%).

  • The vial is sealed and purged with an inert gas.

  • Anhydrous solvent (1 mL) and the aldehyde (1.0 mmol) are added via syringe.

  • The base (0.1 mmol) is added to generate the NHC in situ, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography to yield the benzoin product.

Diagrams

NHC_Catalytic_Cycle Precatalyst Imidazo[2,1-b]thiazolium Salt NHC Active NHC Catalyst Precatalyst->NHC - H-Base+ Base Base Breslow_Intermediate Breslow Intermediate NHC->Breslow_Intermediate + Aldehyde Aldehyde1 Aldehyde (RCHO) Intermediate_Adduct Intermediate Adduct Breslow_Intermediate->Intermediate_Adduct + Aldehyde Aldehyde2 Aldehyde (RCHO) Product_Release Product Release Intermediate_Adduct->Product_Release Product_Release->NHC Catalyst Regeneration Benzoin Benzoin Product Product_Release->Benzoin

Proposed NHC Catalytic Cycle for Benzoin Condensation

Logical_Relationship cluster_0 Catalyst Generation cluster_1 Catalytic Reaction Precatalyst Imidazo[2,1-b]thiazolium Precatalyst NHC Active NHC Precatalyst->NHC Deprotonation Base Base Base->NHC Substrate Aldehyde NHC->Substrate Catalysis Product Benzoin Substrate->Product

Logical Relationship in NHC Catalysis

Conclusion and Future Outlook

While the direct catalytic applications of 6-chloroimidazo[2,1-b]thiazole derivatives are yet to be reported in the literature, their structural features present a compelling case for their investigation as novel catalysts. The hypothetical scenarios presented here for their use as ligands in cross-coupling reactions and as NHC precatalysts in organocatalysis are based on well-established catalytic principles and offer a starting point for future research.

Further exploration in this area could involve:

  • The synthesis of a library of functionalized 6-chloroimidazo[2,1-b]thiazole derivatives.

  • The evaluation of these derivatives as ligands in a variety of transition metal-catalyzed reactions.

  • The synthesis of novel imidazo[2,1-b]thiazolium salts and their testing as NHC precatalysts.

  • Computational studies to predict the electronic and steric properties of these potential catalysts and to guide experimental design.

The development of new catalytic systems based on the 6-chloroimidazo[2,1-b]thiazole scaffold could provide valuable tools for organic synthesis and further expand the utility of this versatile heterocyclic core beyond its current applications in medicinal chemistry.

Troubleshooting & Optimization

Technical Support Center: 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the reaction conditions for the synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride?

A1: The most frequently employed method is the direct chlorosulfonation of 6-chloroimidazo[2,1-b]thiazole using an excess of chlorosulfonic acid.[1][2] This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the imidazo[2,1-b]thiazole ring.

Q2: What are the key safety precautions to consider during this synthesis?

A2: Chlorosulfonic acid is a highly corrosive and moisture-sensitive reagent that reacts violently with water, generating toxic hydrogen chloride gas. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, must be worn. The reaction workup, which involves quenching the excess chlorosulfonic acid with ice, should be performed slowly and carefully to control the exothermic reaction.[1]

Q3: My yield of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is consistently low. What are the potential causes?

A3: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction time or temperature may be insufficient for the reaction to go to completion.

  • Hydrolysis of the product: The sulfonyl chloride functional group is highly susceptible to hydrolysis. Exposure to moisture during the workup or purification steps can lead to the formation of the corresponding sulfonic acid, reducing the yield of the desired product.

  • Sub-optimal stoichiometry: An insufficient excess of chlorosulfonic acid may result in incomplete conversion of the starting material.

  • Side reactions: At elevated temperatures, side reactions such as polysulfonation or decomposition of the starting material or product can occur.

Q4: How can I purify the crude 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride?

A4: The crude product, which precipitates upon quenching the reaction mixture with ice, can be collected by filtration.[1] It should then be washed with cold water to remove any remaining acid and dried under vacuum.[1] Due to its sensitivity to moisture and heat, purification methods like distillation are generally not suitable. If further purification is required, recrystallization from a non-polar, anhydrous solvent may be attempted, although care must be taken to exclude moisture. For many subsequent applications, the crude, dried material may be of sufficient purity.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive starting material. 2. Insufficient reaction temperature or time. 3. Insufficient amount of chlorosulfonic acid.1. Verify the identity and purity of the 6-chloroimidazo[2,1-b]thiazole starting material. 2. Ensure the reaction is maintained at the recommended temperature (e.g., 120 °C) for the specified duration (e.g., 2 hours).[1][2] 3. Use a significant excess of chlorosulfonic acid as both the reagent and solvent.
Formation of a Dark, Tarry Reaction Mixture 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting material.1. Carefully control the reaction temperature and avoid overheating. 2. Ensure the starting material is pure before beginning the reaction.
Product Decomposes During Workup 1. The sulfonyl chloride is hydrolyzing due to prolonged contact with water or high temperatures during quenching.1. Perform the quenching step by adding the reaction mixture to ice slowly and with vigorous stirring to dissipate heat effectively. 2. Filter the precipitated product promptly and wash with ice-cold water. 3. Dry the product thoroughly under vacuum at a low temperature.
Difficulty in Isolating the Product 1. The product is not fully precipitating from the aqueous solution. 2. The product is an oil rather than a solid.1. Ensure a sufficient amount of ice is used for quenching to keep the temperature low and promote precipitation. 2. If the product oils out, attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal. Extraction with a suitable organic solvent (e.g., dichloromethane) may be an alternative, followed by careful drying and removal of the solvent.

Experimental Protocols

Synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

This protocol is adapted from a patented procedure.[1][2]

Materials:

  • 6-chloroimidazo[2,1-b]thiazole

  • Chlorosulfonic acid

  • Ice

  • Dilute sodium hydroxide solution (for trapping HCl gas)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Condenser

  • Gas trap

  • Buchner funnel and filter flask

Procedure:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a gas outlet connected to a trap containing dilute sodium hydroxide solution, place neat chlorosulfonic acid (approximately 11.4 molar equivalents).

  • Heat the chlorosulfonic acid to 120 °C with stirring.

  • Gradually add 6-chloroimidazo[2,1-b]thiazole (1.0 molar equivalent) to the heated chlorosulfonic acid.

  • Stir the reaction mixture at 120 °C for 2 hours. Hydrogen chloride gas will be evolved and trapped by the sodium hydroxide solution.

  • After 2 hours, allow the reaction mixture to cool slightly before proceeding with the workup.

  • In a separate large beaker, prepare a slurry of crushed ice and water.

  • Slowly and carefully, with vigorous mechanical stirring, pour the reaction mixture onto the ice. This step is highly exothermic and should be performed in a fume hood.

  • The solid product, 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride, will precipitate.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove residual acid.

  • Dry the product under vacuum to yield the final compound.

Table of Reaction Parameters:

ParameterValueReference
Molar Ratio (Chlorosulfonic acid : Starting Material)~11.4 : 1[1]
Reaction Temperature120 °C[1][2]
Reaction Time2 hours[1][2]
Quenching MediumCrushed Ice[1]
Product IsolationFiltration[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup and Isolation A Charge flask with chlorosulfonic acid B Heat to 120 °C A->B C Gradually add 6-chloroimidazo[2,1-b]thiazole B->C D Stir at 120 °C for 2 hours C->D E Cool reaction mixture D->E F Quench onto ice E->F G Filter the precipitate F->G H Wash with cold water G->H I Dry under vacuum H->I J J I->J Final Product: 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

Caption: Synthetic workflow for 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride.

Troubleshooting Decision Tree

troubleshooting_tree cluster_reaction_issues Reaction Issues cluster_workup_issues Workup Issues start Low Yield? check_reaction Was the reaction complete? start->check_reaction Yes check_workup Was the workup efficient? start->check_workup No temp_time Insufficient temp/time? check_reaction->temp_time reagents Reagent quality/ratio? check_reaction->reagents hydrolysis Product hydrolysis? check_workup->hydrolysis isolation Poor precipitation? check_workup->isolation solution1 Increase temp/time (e.g., 120°C, 2h) temp_time->solution1 Solution solution2 Verify starting material purity and use sufficient excess of chlorosulfonic acid reagents->solution2 Solution solution3 Quench quickly at low temp. Prompt filtration and drying. hydrolysis->solution3 Solution solution4 Use ample ice for quenching. Consider extraction if product oils out. isolation->solution4 Solution

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct I should expect when working with 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride?

A1: The most prevalent byproduct is the corresponding sulfonic acid, 6-chloroimidazo[2,1-b]thiazole-5-sulfonic acid. This is due to the high sensitivity of the sulfonyl chloride group to moisture. Hydrolysis can occur during the reaction workup if aqueous solutions are used or if the reaction is exposed to atmospheric moisture.

Q2: I am seeing a significant amount of an unexpected, high-molecular-weight byproduct in my reaction mixture. What could it be?

A2: While less common for this specific heterocyclic system, the formation of sulfone byproducts can occur in chlorosulfonation reactions, especially if there is an insufficient excess of the chlorosulfonating agent during the synthesis of the starting material. Another possibility, though less likely, is the dimerization of the sulfonyl chloride under certain conditions.

Q3: My yields for the sulfonamide coupling reaction are consistently low. What are the likely causes?

A3: Low yields in sulfonamide formation can stem from several factors:

  • Hydrolysis of the starting material: As mentioned in Q1, premature hydrolysis of the 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride will reduce the amount available to react with your amine.

  • Suboptimal reaction conditions: Temperature, reaction time, and the choice of base can significantly impact the yield.

  • Steric hindrance: If the amine you are using is sterically hindered, the reaction may be sluggish and require more forcing conditions.

  • Side reactions of the amine: The amine starting material may undergo other reactions if it has other reactive functional groups.

Q4: Can I use alcohols as nucleophiles with 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride?

A4: Yes, alcohols can be used to form sulfonate esters. However, these reactions are also susceptible to the same side reactions as with amine nucleophiles, primarily hydrolysis of the sulfonyl chloride. The reactivity of the alcohol (primary, secondary, or tertiary) will also affect the reaction conditions required.

Troubleshooting Guides

Issue 1: Formation of 6-chloroimidazo[2,1-b]thiazole-5-sulfonic acid as a major byproduct
  • Symptom: A significant portion of the isolated product is a water-soluble, highly polar compound that does not correspond to the desired product. This can be confirmed by analytical techniques such as LC-MS or by its different solubility profile.

  • Potential Cause: Exposure of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride to water during the reaction or workup.

  • Troubleshooting Steps:

    • Ensure anhydrous conditions: Dry all glassware thoroughly before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Minimize aqueous workup: If an aqueous workup is unavoidable, perform it quickly and at a low temperature to minimize the rate of hydrolysis.

    • Use of a non-aqueous workup: If possible, consider a non-aqueous workup, such as direct filtration of the reaction mixture or purification by chromatography without a prior aqueous wash.

Issue 2: Low yield in the synthesis of N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine
  • Symptom: The yield of the desired sulfonamide product is significantly lower than expected.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS to ensure all the starting material has been consumed before workup. If the reaction is stalling, consider increasing the reaction temperature or adding a more potent, non-nucleophilic base.
Degradation of Product The product may be sensitive to the reaction or workup conditions. Ensure the purification method (e.g., column chromatography) is performed with appropriate solvents and at a suitable temperature.
Suboptimal Base The choice of base is critical. A hindered or weak base may not be sufficient to neutralize the HCl generated during the reaction, leading to side reactions. Consider using a stronger, non-nucleophilic base like triethylamine or diisopropylethylamine.

Experimental Protocols

Synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride (Illustrative Protocol)

This protocol is a general representation based on common chlorosulfonylation procedures.

  • Starting Material: 6-chloroimidazo[2,1-b]thiazole.

  • Reagent: Chlorosulfonic acid (ClSO₃H).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool chlorosulfonic acid (typically 3-5 equivalents) to 0 °C in an ice bath.

    • Slowly add 6-chloroimidazo[2,1-b]thiazole portion-wise to the cooled chlorosulfonic acid, ensuring the temperature does not rise above 5-10 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours), then let it warm to room temperature and stir for an additional period (e.g., 2-4 hours), monitoring the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The solid precipitate of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine

This protocol is based on the synthesis of a known 5-HT6 receptor agonist.[1]

  • Starting Materials: 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride and tryptamine.

  • Reagents: A suitable base (e.g., triethylamine or pyridine) and an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Dissolve tryptamine in the anhydrous solvent and cool the solution to 0 °C.

    • Add the base to the solution.

    • Slowly add a solution of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride in the same anhydrous solvent to the tryptamine solution.

    • Allow the reaction to stir at 0 °C for a period and then warm to room temperature, monitoring by TLC.

    • After the reaction is complete, the mixture is typically washed with a dilute acid solution, water, and brine.

    • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Sulfonyl Chloride cluster_coupling Sulfonamide Coupling start_synth 6-Chloroimidazo[2,1-b]thiazole reaction_synth Chlorosulfonylation start_synth->reaction_synth reagent_synth Chlorosulfonic Acid reagent_synth->reaction_synth product_synth 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride reaction_synth->product_synth byproduct_synth Unreacted Starting Material reaction_synth->byproduct_synth start_coupling 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride product_synth->start_coupling Purified Intermediate reaction_coupling Nucleophilic Substitution start_coupling->reaction_coupling reagent_coupling Amine/Alcohol (Nucleophile) reagent_coupling->reaction_coupling product_coupling Sulfonamide/Sulfonate Ester reaction_coupling->product_coupling byproduct_coupling 6-Chloroimidazo[2,1-b]thiazole-5-sulfonic acid (Hydrolysis) reaction_coupling->byproduct_coupling

Caption: General experimental workflow for the synthesis and reaction of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride.

signaling_pathway agonist N1-(6-chloroimidazo[2,1-b][1,3]thiazole- 5-sulfonyl)tryptamine (5-HT6 Agonist) receptor 5-HT6 Receptor agonist->receptor Binds to g_protein Gαs Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Stimulates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects (e.g., gene transcription, neuronal activity) pka->downstream Phosphorylates targets leading to

Caption: Simplified signaling pathway of a 5-HT6 receptor agonist.[2][3]

References

Hydrolysis of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride. The information is designed to help you anticipate and resolve common issues, particularly its hydrolysis, during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride and what are its common applications?

A1: 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a heterocyclic sulfonyl chloride. The imidazo[2,1-b]thiazole scaffold is recognized for its therapeutic potential and is explored in drug discovery for developing new therapeutic agents.[1] This particular sulfonyl chloride is a reactive intermediate used in the synthesis of various derivatives, such as sulfonamides. A notable application is in the synthesis of N1-(6-chloroimidazo[2,1-b][2][3]thiazole-5-sulfonyl)tryptamine, a potent and selective 5-HT6 receptor agonist.

Q2: What is the primary cause of degradation for 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride during experimental use?

A2: The primary cause of degradation is hydrolysis. Sulfonyl chlorides are highly reactive electrophiles that can react with water, including trace amounts of moisture present in solvents, reagents, or the atmosphere. This reaction converts the sulfonyl chloride into the corresponding and often unreactive sulfonic acid, which can lead to low yields and purification challenges.

Q3: What are the signs that my 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride has undergone hydrolysis?

A3: The most definitive sign of hydrolysis is the presence of the corresponding sulfonic acid, 6-chloroimidazo[2,1-b]thiazole-5-sulfonic acid, in your reaction mixture or starting material. This can be detected by analytical techniques such as:

  • Thin Layer Chromatography (TLC): The sulfonic acid will appear as a more polar spot (lower Rf value) compared to the sulfonyl chloride.

  • NMR Spectroscopy: You may observe the appearance of new peaks corresponding to the sulfonic acid and a decrease in the signals for the sulfonyl chloride.

  • LC-MS: The mass spectrum will show a peak corresponding to the molecular weight of the sulfonic acid.

A decrease in the yield of your desired sulfonated product is also a strong indicator of sulfonyl chloride hydrolysis.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Sulfonamide Product

Potential Cause: Hydrolysis of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride before or during the reaction.

Troubleshooting Steps & Solutions:

Solution Detailed Protocol Expected Outcome
Ensure Anhydrous Conditions Use freshly distilled and dried solvents. Dry all glassware in an oven at >100°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon). Handle all reagents under an inert atmosphere.Minimized hydrolysis of the sulfonyl chloride, leading to a higher yield of the desired sulfonamide.
Control Reaction Temperature Perform the reaction at a low temperature, typically between 0°C and room temperature. Add the sulfonyl chloride solution dropwise to the amine solution to control any exotherm.Slower rate of hydrolysis, allowing the desired reaction with the amine to compete more effectively.
Use a Non-Nucleophilic Base Use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. The base should be dried over a suitable drying agent before use.Efficiently neutralizes the generated HCl without competing with the nucleophilic amine, thus favoring sulfonamide formation.
Optimize Amine Nucleophilicity If reacting with a weakly nucleophilic amine, consider using a stronger, non-nucleophilic base or a catalyst to enhance the reaction rate.Increased rate of the desired sulfonylation reaction, outcompeting the hydrolysis side reaction.
Issue 2: Presence of a Highly Polar Impurity in the Final Product

Potential Cause: Formation of 6-chloroimidazo[2,1-b]thiazole-5-sulfonic acid due to hydrolysis during the reaction or aqueous workup.

Troubleshooting Steps & Solutions:

Solution Detailed Protocol Expected Outcome
Minimize Water Contact During Workup If an aqueous workup is necessary, perform it quickly and with cold solutions (e.g., ice-cold water or brine). Promptly extract the product into a suitable organic solvent.Reduced opportunity for the unreacted sulfonyl chloride and the product to hydrolyze.
Purification by Extraction During the workup, wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) to remove the acidic sulfonic acid impurity. This should be done quickly and at a low temperature to avoid hydrolysis of the desired product.Removal of the sulfonic acid impurity into the aqueous layer, leading to a purer product in the organic phase.
Purification by Chromatography If the sulfonic acid impurity persists, purify the crude product using column chromatography on silica gel. The more polar sulfonic acid will have a stronger affinity for the silica gel and will elute later than the less polar sulfonamide product.Separation of the desired product from the sulfonic acid impurity, resulting in a high-purity final product.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Sulfonamides using 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.

    • Use anhydrous solvents. For example, dichloromethane (DCM) can be distilled over calcium hydride.

    • Ensure the amine reactant is dry and of high purity.

  • Reaction Setup:

    • Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C using an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding cold water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

Hydrolysis_Pathway SulfonylChloride 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride SulfonicAcid 6-Chloroimidazo[2,1-b]thiazole-5-sulfonic acid SulfonylChloride->SulfonicAcid Hydrolysis HCl HCl SulfonylChloride->HCl Water H₂O (Moisture) Water->SulfonicAcid

Caption: Hydrolysis pathway of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride.

Prevention_Workflow start Start: Sulfonamide Synthesis anhydrous Use Anhydrous Solvents & Reagents start->anhydrous inert_atm Maintain Inert Atmosphere (N₂/Ar) anhydrous->inert_atm low_temp Control Temperature (0°C to RT) inert_atm->low_temp base Use Non-nucleophilic Base low_temp->base workup Rapid & Cold Aqueous Workup base->workup purify Purification (Chromatography/Recrystallization) workup->purify end End: Pure Sulfonamide purify->end

Caption: Experimental workflow for preventing hydrolysis during sulfonamide synthesis.

References

Technical Support Center: Purification of 6-Chloroimidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic purification of 6-chloroimidazo[2,1-b]thiazole derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 6-chloroimidazo[2,1-b]thiazole derivatives using chromatography.

Question: I am observing significant peak tailing during column chromatography of my 6-chloroimidazo[2,1-b]thiazole derivative on silica gel. What could be the cause and how can I resolve it?

Answer: Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like imidazo[2,1-b]thiazoles on acidic silica gel. The basic nitrogen atoms in your compound can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.[1]

Here are several strategies to mitigate peak tailing:

  • Addition of a Basic Modifier: Incorporating a small amount of a basic modifier into your mobile phase can help to saturate the acidic sites on the silica gel, reducing the unwanted interactions with your compound. A common approach is to add 0.1-1% triethylamine (NEt3) or pyridine to the eluent.

  • Use of Deactivated Silica Gel: Consider using a deactivated silica gel, such as one treated with a silanizing agent, to reduce the number of acidic silanol groups.

  • Alternative Stationary Phases: If peak tailing persists, switching to a different stationary phase may be necessary. Alumina (basic or neutral) can be a good alternative for the purification of basic compounds. Reversed-phase chromatography (C18 silica) is another option, although this will require a significant change in your mobile phase system (e.g., from organic solvents to aqueous-organic mixtures).

Question: My 6-chloroimidazo[2,1-b]thiazole derivative appears to be degrading on the silica gel column. How can I confirm this and what are the solutions?

Answer: Acid-sensitive compounds can indeed decompose on standard silica gel.[2] To determine if your compound is unstable on silica, you can perform a 2D TLC analysis.[2]

  • 2D TLC Protocol:

    • Spot your compound in one corner of a square TLC plate.

    • Develop the plate in a suitable solvent system.

    • Dry the plate thoroughly.

    • Rotate the plate 90 degrees so that the line of spots from the first development is now the baseline.

    • Develop the plate again in the same solvent system.

If your compound is stable, you will see a single spot on the diagonal of the plate. If it is decomposing, you will observe additional spots below the diagonal.[2]

Solutions for Unstable Compounds:

  • Deactivated Silica: Use silica gel that has been treated to be less acidic.

  • Base Treatment: As mentioned for peak tailing, adding a small amount of a base like triethylamine or pyridine to the eluent can neutralize the silica surface and prevent degradation of acid-sensitive compounds.

  • Alternative Adsorbents: Consider using a more inert stationary phase such as neutral alumina or Celite.

  • Rapid Purification: Minimize the time your compound spends on the column by using flash chromatography with a slightly more polar solvent system to speed up elution.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting solvent system for flash chromatography of 6-chloroimidazo[2,1-b]thiazole derivatives?

A1: The polarity of your specific derivative will dictate the optimal solvent system. However, a good starting point for many imidazo[2,1-b]thiazole derivatives is a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate or acetone. For instance, a gradient of acetone in petroleum ether (e.g., starting from 0:1 to 6:4, v/v) has been successfully used for the purification of diethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.[3] It is always recommended to first develop a suitable solvent system using Thin Layer Chromatography (TLC).

Q2: How can I improve the separation between my desired product and a closely eluting impurity?

A2: Improving the resolution between two closely eluting compounds requires optimizing the selectivity of your chromatographic system.

  • Solvent System Modification: Try changing the composition of your mobile phase. Sometimes, switching one of the solvents for another of similar polarity but different chemical nature (e.g., replacing ethyl acetate with dichloromethane) can alter the interactions with the stationary phase and improve separation.

  • Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a shallow gradient elution can often improve separation. Conversely, if a gradient is not providing sufficient resolution, a carefully optimized isocratic elution might be more effective.

  • Stationary Phase: As a last resort, changing the stationary phase (e.g., from silica to alumina or a bonded phase) will provide the most significant change in selectivity.

Q3: I am not seeing any spots on my TLC plate after spotting my reaction mixture. What could be the problem?

A3: This can be due to several reasons:

  • Low Concentration: The concentration of your compound in the reaction mixture might be too low to be detected by TLC. Try concentrating a small aliquot of your reaction mixture before spotting.

  • UV Inactivity: Your compound may not be UV active. Ensure you are visualizing the TLC plate under both short-wave (254 nm) and long-wave (365 nm) UV light. If your compound is not UV active, you will need to use a chemical stain (e.g., potassium permanganate, iodine, or anisaldehyde) to visualize the spots.

  • Compound Volatility: While less common for this class of compounds, highly volatile substances may evaporate from the TLC plate before or during development.

  • High Polarity: If your compound is very polar, it may not have moved from the baseline.[2] In this case, you need to use a more polar solvent system.

Experimental Protocols

Protocol 1: Flash Chromatography Purification of a 6-Chloroimidazo[2,1-b]thiazole Derivative

This protocol is a general guideline based on the purification of diethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl) derivatives.[3]

1. Materials:

  • Crude 6-chloroimidazo[2,1-b]thiazole derivative
  • Silica gel (230-400 mesh)
  • Petroleum ether
  • Acetone
  • TLC plates (silica gel 60 F254)
  • Glass column for flash chromatography
  • Collection tubes

2. Method:

Data Presentation

Table 1: Example Chromatographic Conditions for a 6-Chloroimidazo[2,1-b]thiazole Derivative

ParameterValueReference
Chromatography Type Flash Chromatography[3]
Stationary Phase Silica Gel (Kieselgel 60)[3]
Mobile Phase Gradient of Acetone in Petroleum Ether[3]
Gradient Range 0:1 to 6:4 (v/v)[3]
TLC Monitoring Eluent Dichloromethane/Ethanol (9:1)[3]

Visualizations

G cluster_workflow General Chromatographic Workflow A Crude Product B Develop Separation Method on TLC A->B C Pack Column (e.g., Silica Gel) B->C D Load Sample C->D E Elute with Mobile Phase (Gradient or Isocratic) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H Identify pure fractions I Evaporate Solvent H->I J Pure Compound I->J

Caption: A typical workflow for the purification of a compound using column chromatography.

G cluster_troubleshooting Troubleshooting Poor Separation Start Poor Separation Observed Q1 Are peaks tailing? Start->Q1 A1 Add basic modifier (e.g., 0.1% NEt3) to mobile phase Q1->A1 Yes Q2 Are peaks overlapping? Q1->Q2 No A1->Q2 A2 Optimize mobile phase composition (change solvent or polarity) Q2->A2 Yes Q3 Still no improvement? Q2->Q3 No A2->Q3 A3 Change stationary phase (e.g., Alumina, Reversed-Phase) Q3->A3 Yes End Improved Separation Q3->End No - Re-evaluate A3->End

Caption: A logical workflow for troubleshooting poor separation in chromatography.

References

Technical Support Center: Synthesis of 6-chloroimidazo[2,1-b]thiazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloroimidazo[2,1-b]thiazole-5-sulfonamide. Our aim is to help you overcome common challenges and optimize your synthetic protocols to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 6-chloroimidazo[2,1-b]thiazole-5-sulfonamide?

A1: The most common synthetic pathway involves a two-step process. The first step is the chlorosulfonation of a suitable imidazo[2,1-b]thiazole precursor to form the key intermediate, 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride. The second step is the amination of this sulfonyl chloride intermediate with an ammonia source to yield the final product, 6-chloroimidazo[2,1-b]thiazole-5-sulfonamide.

Q2: I am experiencing a low yield in the first step, the chlorosulfonation reaction. What are the likely causes?

A2: Low yields in chlorosulfonation reactions are often attributed to several factors. Incomplete reaction, degradation of the starting material or product, and the formation of side products are common culprits. Key areas to investigate include the purity of the starting imidazo[2,1-b]thiazole, the freshness and stoichiometry of the chlorosulfonating agent (e.g., chlorosulfonic acid), and precise temperature control.

Q3: My final amination step is resulting in a low yield of the desired sulfonamide. What could be going wrong?

A3: Low yields in the amination of sulfonyl chlorides are frequently caused by hydrolysis of the sulfonyl chloride intermediate.[1][2] This intermediate is highly reactive and sensitive to moisture. Other potential issues include incomplete reaction, the formation of byproducts such as bis-sulfonated amines (if a primary amine is used as the ammonia source), and challenges during product isolation and purification.[1]

Q4: What are the best methods for purifying the final product, 6-chloroimidazo[2,1-b]thiazole-5-sulfonamide?

A4: Purification of sulfonamides can be achieved through several methods, with recrystallization and column chromatography being the most common.[2][3] The choice of solvent for recrystallization is crucial and should be determined empirically to ensure high recovery of the pure product. For column chromatography, silica gel is a common stationary phase, and the eluent system will depend on the polarity of the sulfonamide and any impurities present. High-performance liquid chromatography (HPLC) can also be employed for purification and analysis.

Troubleshooting Guides

This section provides a detailed breakdown of potential issues, their causes, and solutions for each major step of the synthesis.

Step 1: Chlorosulfonation of Imidazo[2,1-b]thiazole

Issue: Low Yield of 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

Possible Cause Suggested Solution
Incomplete Reaction - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. - Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature, monitoring for product degradation.
Degradation of Starting Material or Product - Temperature Control: Maintain a low temperature (e.g., 0-5 °C) during the addition of the chlorosulfonating agent to minimize decomposition. - Order of Addition: Add the imidazo[2,1-b]thiazole precursor to the chlorosulfonating agent to maintain an excess of the latter and reduce side reactions.
Formation of Side Products (e.g., Diaryl Sulfones) - Stoichiometry: Ensure a sufficient excess of the chlorosulfonating agent is used.[4] - Reaction Conditions: Avoid excessively high temperatures which can promote the formation of sulfone byproducts.[4]
Hydrolysis of Sulfonyl Chloride during Workup - Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. - Rapid Workup: Perform the aqueous workup quickly and at a low temperature to minimize contact time with water.[4]
Step 2: Amination of 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

Issue: Low Yield of 6-chloroimidazo[2,1-b]thiazole-5-sulfonamide

Possible Cause Suggested Solution
Hydrolysis of Sulfonyl Chloride - Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents (e.g., THF, dioxane, or acetonitrile) and ensure the ammonia source is also anhydrous.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Incomplete Reaction - Reaction Time and Temperature: Allow the reaction to proceed for a sufficient amount of time. Gentle heating may be required, but this should be balanced against the risk of side reactions. Monitor progress by TLC or HPLC. - Ammonia Concentration: Ensure a sufficient excess of the ammonia source is used to drive the reaction to completion.
Formation of Bis-sulfonated Byproduct (if using a primary amine) - Slow Addition: Add the sulfonyl chloride solution dropwise to the ammonia solution to maintain a constant excess of the amine.[1] - Temperature Control: Keep the reaction temperature low (e.g., 0 °C) during the addition.[1]
Difficult Product Isolation - Precipitation: The sulfonamide product may precipitate from the reaction mixture. Ensure complete precipitation by cooling the mixture before filtration. - Extraction: If the product remains in solution, perform multiple extractions with a suitable organic solvent.

Experimental Protocols

Synthesis of 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride (Intermediate)
  • In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer.

  • Add a 50% molar excess of chlorosulfonic acid to the flask and cool it in an ice bath to 0-5 °C.[4]

  • Slowly add the imidazo[2,1-b]thiazole precursor dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (this will require optimization, typically 1-4 hours), monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride should precipitate as a solid.

  • Quickly filter the solid, wash it with cold water, and dry it under vacuum. Due to the instability of sulfonyl chlorides, it is often recommended to use the crude product directly in the next step.

Synthesis of 6-chloroimidazo[2,1-b]thiazole-5-sulfonamide (Final Product)

While a specific protocol for the amination of 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride with ammonia is not explicitly detailed, the following general procedure for the amination of a sulfonyl chloride can be followed and optimized:

  • Dissolve the crude 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride in an anhydrous solvent such as THF or dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an anhydrous solvent (e.g., ammonia in dioxane) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC for the disappearance of the sulfonyl chloride).

  • Once the reaction is complete, the ammonium chloride byproduct can be removed by filtration.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Data Presentation

The following tables provide a summary of typical reaction parameters that can be used as a starting point for optimization.

Table 1: Chlorosulfonation Reaction Parameters (Illustrative)

ParameterValue
Starting Material Imidazo[2,1-b]thiazole precursor
Reagent Chlorosulfonic Acid
Stoichiometry (Reagent:Substrate) 1.5 : 1
Solvent None (Neat) or Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 1 - 4 hours
Typical Yield 60 - 80% (highly variable)

Table 2: Amination Reaction Parameters (Illustrative)

ParameterValue
Starting Material 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride
Reagent Anhydrous Ammonia
Stoichiometry (Reagent:Substrate) Excess
Solvent Anhydrous THF or Dioxane
Temperature 0 °C to Room Temperature
Reaction Time 2 - 12 hours
Typical Yield 50 - 90% (highly variable)

Visualizations

Synthetic Pathway

Synthesis_Pathway Start Imidazo[2,1-b]thiazole Precursor Intermediate 6-chloroimidazo[2,1-b]thiazole- 5-sulfonyl chloride Start->Intermediate Chlorosulfonation (e.g., ClSO3H) Product 6-chloroimidazo[2,1-b]thiazole- 5-sulfonamide Intermediate->Product Amination (e.g., NH3)

Caption: General synthetic route for 6-chloroimidazo[2,1-b]thiazole-5-sulfonamide.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 Start Low Yield Observed Check_Step1 Chlorosulfonation Step Issue? Start->Check_Step1 Check_Step2 Amination Step Issue? Start->Check_Step2 Incomplete_Rxn1 Incomplete Reaction Check_Step1->Incomplete_Rxn1 Yes Degradation1 Degradation Check_Step1->Degradation1 Yes Side_Products1 Side Products Check_Step1->Side_Products1 Yes Hydrolysis2 Sulfonyl Chloride Hydrolysis Check_Step2->Hydrolysis2 Yes Incomplete_Rxn2 Incomplete Reaction Check_Step2->Incomplete_Rxn2 Yes Side_Products2 Byproduct Formation Check_Step2->Side_Products2 Yes Sol_Rxn1 Optimize Time/Temp Incomplete_Rxn1->Sol_Rxn1 Sol_Degradation1 Control Temperature Degradation1->Sol_Degradation1 Sol_Side_Products1 Adjust Stoichiometry Side_Products1->Sol_Side_Products1 Sol_Hydrolysis2 Use Anhydrous Conditions Hydrolysis2->Sol_Hydrolysis2 Sol_Rxn2 Increase Reagent/Time Incomplete_Rxn2->Sol_Rxn2 Sol_Side_Products2 Slow Addition/Low Temp Side_Products2->Sol_Side_Products2

Caption: Troubleshooting workflow for addressing low yield in the synthesis.

References

Stability of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use, handling, and storage.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during experiments involving 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride.

Issue Potential Cause Recommended Solution
Low Reaction Yield Hydrolysis of the sulfonyl chloride: The compound is sensitive to moisture and can be hydrolyzed by water present in solvents, reagents, or on glassware.[1][2][3]- Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried).- Use anhydrous solvents and reagents.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).- If an aqueous workup is necessary, perform it quickly at low temperatures.[1]
Degradation in Protic Solvents: Solvents with acidic protons (e.g., alcohols, primary/secondary amines) can react with the sulfonyl chloride.- Avoid using protic solvents unless they are intended to be a reactant.- If a protic solvent is necessary, consider adding it at a low temperature and be aware of potential side reactions.
Sub-optimal Reaction Temperature: Elevated temperatures can promote the formation of byproducts.[1]- Maintain the recommended reaction temperature for your specific protocol.- Consider running optimization experiments at different temperatures.
Formation of Unidentified Byproducts Reaction with trace water: Leads to the corresponding sulfonic acid, which may participate in side reactions.- Follow the recommendations for preventing hydrolysis mentioned above.- Purify the starting materials and solvents to remove any water content.
SO2 Extrusion: Some heteroaromatic sulfonyl chlorides can decompose via the extrusion of sulfur dioxide.[4]- This is an inherent stability issue. If suspected, consider using a more stable sulfonyl fluoride derivative if possible.[4]
Inconsistent Results Improper Storage: The compound's reactivity can change over time if not stored correctly.- Store 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride in a tightly sealed container in a cool, dry, and well-ventilated area.[2]- Store under an inert atmosphere to minimize contact with moisture and air.[5]
Variable Quality of Starting Material: Impurities in the sulfonyl chloride can affect the reaction outcome.- Check the purity of the compound upon receipt and before use (e.g., by NMR or LC-MS).- If necessary, purify the compound before use.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride?

A1: This compound is moisture-sensitive and should be handled with care.[6] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[2][5] It should be stored away from incompatible materials such as water, bases, alcohols, and amines.[2]

Q2: What solvents are compatible with 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride?

A2: Aprotic solvents are generally recommended for reactions and storage. These include, but are not limited to:

  • Dichloromethane (DCM)

  • Chloroform

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • 1,4-Dioxane

  • Toluene

It is crucial to use anhydrous grades of these solvents to prevent hydrolysis of the sulfonyl chloride.

Q3: My reaction with an amine is giving a low yield. What could be the problem?

A3: Low yields in sulfonamide formation can be due to several factors. Firstly, ensure your reaction is carried out under strictly anhydrous conditions, as any moisture will hydrolyze your starting material. Secondly, the addition of a non-nucleophilic base (e.g., triethylamine or pyridine) is often necessary to scavenge the HCl generated during the reaction. Without a base, the HCl can protonate your amine, rendering it non-nucleophilic.

Q4: Can I purify 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride? If so, how?

Experimental Protocols

Protocol for Assessing Stability in Different Solvents

This protocol provides a general framework for determining the stability of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride in a chosen solvent.

  • Preparation:

    • Accurately weigh a known amount of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride into several dry vials.

    • Add a precise volume of the anhydrous solvent to be tested to each vial to create solutions of a known concentration.

    • Include a control sample stored as a solid under an inert atmosphere.

  • Incubation:

    • Store the vials at different temperatures (e.g., room temperature, 40 °C, 60 °C) for a defined period (e.g., 1, 3, 7, and 14 days).

    • Protect the samples from light to avoid potential photodegradation.

  • Analysis:

    • At each time point, take an aliquot from each vial.

    • Analyze the samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

    • In HPLC, monitor the decrease in the peak area of the parent compound and the appearance of any degradation products.

    • In NMR, the appearance of new signals or changes in the integration of characteristic peaks can indicate decomposition. The sulfonic acid resulting from hydrolysis will have a distinct NMR spectrum.

  • Data Interpretation:

    • Calculate the percentage of the remaining 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride at each time point and temperature.

    • This data can be used to determine the rate of degradation in each solvent and at each temperature.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep1 Weigh Compound prep2 Add Anhydrous Solvent prep1->prep2 inc1 Store at Different Temperatures prep2->inc1 prep3 Prepare Solid Control inc2 Time Points (1, 3, 7, 14 days) inc1->inc2 an1 Aliquot Sampling inc2->an1 an2 HPLC or NMR Analysis an1->an2 data1 Calculate % Remaining Compound an2->data1 data2 Determine Degradation Rate data1->data2 degradation_pathway Potential Degradation Pathway in Protic Solvents compound 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride sulfonic_acid 6-Chloroimidazo[2,1-b]thiazole-5-sulfonic acid compound->sulfonic_acid Hydrolysis sulfonate_ester Sulfonate Ester compound->sulfonate_ester Alcoholysis protic_solvent Protic Solvent (e.g., H2O, ROH) protic_solvent->sulfonic_acid protic_solvent->sulfonate_ester byproduct HCl or R-Cl sulfonic_acid->byproduct sulfonate_ester->byproduct

References

Technical Support Center: Recrystallization of Imidazo[2,1-b]thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of imidazo[2,1-b]thiazole compounds.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for a new imidazo[2,1-b]thiazole derivative?

A1: The crucial first step is to perform a solvent screen with a small amount of your crude material. The ideal solvent will dissolve the compound when hot but not at room temperature. Given that imidazo[2,1-b]thiazoles are polar, nitrogen- and sulfur-containing heterocyclic compounds, polar solvents are a good starting point.[1][2][3]

Q2: Which solvents are commonly used for the recrystallization of imidazo[2,1-b]thiazole compounds?

A2: Based on literature, common and effective solvents for this class of compounds include:

  • Single Solvents: Ethanol is frequently used.[4][5]

  • Mixed Solvent Systems:

    • Ethanol/water[6]

    • Chloroform/petroleum ether[4]

    • Ethanol/acetone[7]

The choice of a single or mixed solvent system will depend on the specific solubility profile of your derivative.

Q3: How does the polarity of my specific imidazo[2,1-b]thiazole derivative affect solvent choice?

A3: The principle of "like dissolves like" is paramount. The polarity of your compound, determined by its substituents, will dictate the ideal solvent or solvent mixture. For more polar derivatives, a more polar solvent system will be required. Conversely, less polar derivatives will have better solubility in less polar solvents.

Experimental Protocols

General Protocol for Recrystallization of Imidazo[2,1-b]thiazole Derivatives

This protocol is a generalized procedure based on commonly reported methods. Optimization will be required for specific compounds.

  • Solvent Selection:

    • Place a small amount of the crude imidazo[2,1-b]thiazole compound into several test tubes.

    • Add a few drops of a candidate solvent to each tube.

    • Observe the solubility at room temperature. The ideal solvent will show poor solubility.

    • Gently heat the test tubes. A suitable solvent will completely dissolve the compound at elevated temperatures.

    • Allow the solutions to cool to room temperature. The desired solvent will result in the formation of crystals.

  • Dissolution:

    • Place the bulk of the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally yields larger and purer crystals.[1]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the crystals thoroughly to remove all traces of the solvent.

Data Presentation

Table 1: Qualitative Solubility of a Hypothetical Imidazo[2,1-b]thiazole Derivative in Common Solvents

SolventPolaritySolubility at 25°CSolubility at Boiling PointSuitability for Recrystallization
WaterHighInsolubleSparingly SolubleGood (especially in a mixed system)
EthanolHighSparingly SolubleSolubleExcellent
AcetoneMediumSolubleVery SolublePoor (may be used as a co-solvent)
Ethyl AcetateMediumSparingly SolubleSolubleGood
DichloromethaneMediumSolubleVery SolublePoor
TolueneLowInsolubleSparingly SolublePotentially Good
HexaneLowInsolubleInsolubleUnsuitable (can be used as an anti-solvent)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow to cool again.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The compound is significantly impure, leading to melting point depression.- Add more of the primary solvent to further dilute the solution and attempt to cool again.- If using a mixed solvent system, add more of the solvent in which the compound is more soluble.- Re-purify the crude material by another method (e.g., column chromatography) to remove impurities and then attempt recrystallization again.
Crystal formation is very rapid and yields a fine powder. - The solution cooled too quickly.- Re-dissolve the solid by heating and allow it to cool more slowly. Insulating the flask can help.
The recrystallized product is still impure. - The cooling process was too fast, trapping impurities.- An inappropriate solvent was chosen that also crystallized some impurities.- Repeat the recrystallization, ensuring slow cooling.- Try a different solvent or solvent system.
The color of the compound does not improve after recrystallization. - Colored impurities are co-crystallizing with the product.- The color is inherent to the compound.- Add activated charcoal to the hot solution before filtration.- If the color persists, it may be an intrinsic property of the molecule.

Mandatory Visualizations

Recrystallization_Workflow start Crude Imidazo[2,1-b]thiazole solvent_screen Perform Solvent Screen start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve decolorize Decolorize with Charcoal (Optional) dissolve->decolorize cool Slowly Cool to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration Hot Gravity Filtration (Optional) decolorize->hot_filtration hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Imidazo[2,1-b]thiazole dry->end

Caption: A general workflow for the recrystallization of imidazo[2,1-b]thiazole compounds.

Troubleshooting_Tree start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out impure_product Product Still Impure start->impure_product too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes supersaturated Supersaturated? no_crystals->supersaturated No high_boiling_solvent Solvent BP > Compound MP? oiling_out->high_boiling_solvent Yes very_impure Highly impure? oiling_out->very_impure No fast_cooling Cooled too quickly? impure_product->fast_cooling Yes wrong_solvent Wrong solvent? impure_product->wrong_solvent No boil_off Boil off some solvent. too_much_solvent->boil_off scratch_seed Scratch flask or add seed crystal. supersaturated->scratch_seed add_more_solvent Add more primary solvent. high_boiling_solvent->add_more_solvent repurify Re-purify by chromatography. very_impure->repurify recrystallize_slowly Repeat, cool slowly. fast_cooling->recrystallize_slowly new_solvent_screen Perform new solvent screen. wrong_solvent->new_solvent_screen

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Managing moisture sensitivity of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

Welcome to the technical support center for 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride (CAS No. 150020-64-7). This guide provides essential information, troubleshooting advice, and detailed protocols to help researchers, scientists, and drug development professionals manage the compound's high moisture sensitivity and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride and why is it moisture sensitive?

A1: 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a chemical intermediate used in pharmaceutical research.[1] Like other sulfonyl chlorides, the sulfur atom is highly electrophilic, making it susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, irreversibly converts the sulfonyl chloride into the corresponding sulfonic acid, releasing hydrochloric acid as a byproduct.[2][3] This degradation compromises the purity and reactivity of the material for subsequent synthetic steps.

Q2: How should I store this compound upon receipt?

A2: The compound should be stored in a cool, dry environment, sealed in a tightly closed container.[3] Recommended storage is at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[4][5] To further protect against ambient moisture, place the primary container inside a secondary container, such as a desiccator or a sealed bag with a desiccant.[6]

Q3: What are the visible signs of degradation or hydrolysis?

A3: Visual signs of degradation can include a change in the physical appearance of the solid, such as clumping or discoloration. A key indicator of significant hydrolysis is the release of a pungent, acidic odor (HCl gas) upon opening the container, or the material may appear "fuming".[2]

Q4: Can I handle this compound on an open bench?

A4: It is strongly discouraged. Due to its high moisture sensitivity, 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride should be handled exclusively under anhydrous conditions using a glove box or Schlenk line techniques.[7][8] Exposure to atmospheric humidity, even for brief periods, can lead to significant degradation.

Q5: Which desiccant is best for storing this compound?

A5: Molecular sieves are highly effective for maintaining a low-humidity environment, making them an excellent choice.[9] Silica gel is also a common and effective option.[10][11] For bulk storage, activated clay desiccants can be used.[12] Ensure the desiccant is activated (i.e., dry) before use.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride.

Problem 1: Low or No Yield in Subsequent Reactions
  • Possible Cause: The starting material has degraded due to moisture exposure, reducing the amount of active sulfonyl chloride available for the reaction.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound was stored in a tightly sealed container with a desiccant and under an inert atmosphere.

    • Assess Material Quality: Before use, perform a quality check. The presence of a strong acidic smell or clumping of the solid suggests hydrolysis. Consider running a quick analytical test (e.g., ¹H NMR) on a small sample to check for impurities, specifically the sulfonic acid byproduct.

    • Refine Handling Technique: Review your experimental setup. Ensure all glassware was rigorously dried (oven or flame-dried), solvents were anhydrous, and all transfers were performed under a positive pressure of inert gas.[7][13]

Problem 2: Appearance of Unexpected Byproducts in Analytical Data (NMR, LC-MS)
  • Possible Cause: The primary byproduct is the hydrolyzed sulfonic acid. Other unexpected products may arise from reactions with residual water in the reaction mixture.

  • Troubleshooting Steps:

    • Identify the Byproduct: The sulfonic acid derivative will have a distinct mass and NMR spectrum. Compare your results to the expected product and the starting material. The mass of the hydrolyzed product will be M-HCl+H₂O (M-18.46 g/mol ).

    • Implement Anhydrous Techniques: Use a glove box or Schlenk line for all manipulations.[8] Dry all solvents using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column).

    • Workflow Analysis: Use the troubleshooting workflow diagram below to systematically identify the source of moisture contamination.

// Edges edge [fontname="Arial", fontcolor="#202124", color="#5F6368"]; start -> check_sm; check_sm -> new_sm [label="Yes"]; check_sm -> check_solvent [label="No"]; check_solvent -> dry_solvent [label="No"]; check_solvent -> check_glassware [label="Yes"]; check_glassware -> dry_glassware [label="No"]; check_glassware -> check_atmosphere [label="Yes"]; check_atmosphere -> fix_setup [label="No"]; check_atmosphere -> rerun [label="Yes"];

new_sm -> rerun; dry_solvent -> rerun; dry_glassware -> rerun; fix_setup -> rerun; }

Troubleshooting workflow for identifying moisture sources.

Data Presentation

Table 1: Physicochemical Properties of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

PropertyValueReference
CAS Number 150020-64-7[1][5]
Molecular Formula C₅H₂Cl₂N₂O₂S₂[1]
Molecular Weight 257.12 g/mol [1][5]
Melting Point 137 °C[1]
Appearance Solid[1]
Water Solubility Sparingly soluble (0.26 g/L at 25°C)[1]
Sensitivity Moisture Sensitive[1]

Table 2: Comparison of Common Desiccants for Storage

Desiccant TypeAdsorption MechanismSuitability for Low HumidityNotesReference
Silica Gel (SiO₂) Physical AdsorptionGoodReusable by heating; often contains a color indicator.[9][10]
Molecular Sieves Selective AdsorptionExcellentHighly effective at removing water from gases and liquids to very low levels.[9]
Montmorillonite Clay AdsorptionGood (at room temp)Natural, eco-friendly, and cost-effective. May release moisture at higher temperatures.[10][11]
Calcium Chloride (CaCl₂) Chemical AbsorptionExcellentHigh capacity, but can form brine, which may be corrosive.[9]

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol outlines the steps for safely storing and handling the compound to prevent degradation.

// Edges edge [color="#5F6368"]; compound -> store; store -> transfer; prepare_env -> transfer; dry_glass -> prepare_env; transfer -> weigh; weigh -> add_solvent; weigh -> reseal [style=dashed]; }

Workflow for handling the moisture-sensitive compound.

Methodology:

  • Storage: Upon receipt, immediately place the manufacturer's sealed container inside a secondary container (e.g., a desiccator containing molecular sieves) and store at 2-8°C. If possible, backfill the secondary container with an inert gas like argon or nitrogen.

  • Preparation: Before opening the compound, prepare your workspace.

    • Glove Box: Ensure the glove box atmosphere has low oxygen (<10 ppm) and water (<1 ppm) levels.

    • Schlenk Line: Oven-dry (>120°C for at least 4 hours) or flame-dry all glassware under vacuum and cool under a positive pressure of inert gas.[7][13]

  • Transfer: Move the sealed container into the glove box antechamber and allow it to equilibrate to the ambient temperature inside the box to prevent condensation. For Schlenk line use, open the container under a positive flow of inert gas.

  • Weighing & Dispensing: Weigh the required amount of the compound in the inert atmosphere. Work quickly to minimize exposure time.

  • Reaction Setup: Add anhydrous solvent to the reaction flask containing the compound using a dry syringe or cannula.[8][14]

  • Resealing: After taking the required amount, securely reseal the container lid, potentially using paraffin film for extra protection. Place it back into the secondary container with fresh desiccant and return it to cold storage.

Protocol 2: Qualitative Test for Hydrolysis

This protocol provides a simple method to check for significant degradation of the sulfonyl chloride.

Objective: To detect the presence of the sulfonic acid byproduct resulting from hydrolysis.

Methodology: ¹H NMR Spectroscopy

  • Sample Preparation: In a glove box or under a stream of inert gas, prepare two NMR tubes.

    • Tube A (Reference): Dissolve 2-3 mg of a new, unopened batch of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride in ~0.6 mL of anhydrous DMSO-d₆.

    • Tube B (Test Sample): Dissolve 2-3 mg of the suspect batch of the compound in ~0.6 mL of the same anhydrous DMSO-d₆.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for both samples immediately after preparation.

  • Analysis:

    • The spectrum of the pure, unhydrolyzed compound (Tube A) will serve as the reference.

    • Hydrolysis of the sulfonyl chloride to sulfonic acid will result in a change in the chemical shifts of the protons on the imidazothiazole ring system.

    • Look for the appearance of new, distinct peaks in the spectrum of the test sample (Tube B) that are not present in the reference spectrum. A broad peak corresponding to the acidic proton of the sulfonic acid may also be visible.

    • Integration of the peaks corresponding to the hydrolyzed and unhydrolyzed species can provide a semi-quantitative estimate of the degree of degradation.

Note: For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the sulfonyl chloride and its sulfonic acid degradant.[15]

References

Technical Support Center: Reactions of Sulfonyl Chlorides with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions of sulfonyl chlorides with nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary desired reactions of sulfonyl chlorides with nucleophiles in a laboratory setting?

A1: Sulfonyl chlorides are highly reactive electrophiles primarily used for two main types of reactions:

  • Sulfonamide Formation: Reaction with primary or secondary amines yields sulfonamides. This is a crucial transformation in medicinal chemistry as the sulfonamide group is present in numerous drugs, including antibiotics and diuretics.[1]

  • Sulfonate Ester Formation: Reaction with alcohols or phenols produces sulfonate esters (e.g., tosylates, mesylates, triflates). These esters are excellent leaving groups in subsequent nucleophilic substitution or elimination reactions.[2][3]

Q2: What is the most common side reaction to be aware of?

A2: The most common and significant side reaction is the hydrolysis of the sulfonyl chloride by water.[4][5] Sulfonyl chlorides react with moisture, even ambient humidity, to form the corresponding sulfonic acid.[4] This side reaction consumes the sulfonyl chloride, reduces the yield of the desired product, and generates corrosive hydrogen chloride (HCl) gas.[4]

Q3: How does the reactivity of primary and secondary amines with sulfonyl chlorides differ?

A3: Both primary and secondary amines react with sulfonyl chlorides to form sulfonamides.[1] The key difference lies in the product of the reaction with a primary amine, which still possesses an acidic proton on the nitrogen atom. This allows it to be deprotonated by a base. Secondary amines form sulfonamides that lack this acidic proton. Tertiary amines do not typically react to form stable sulfonamides. This difference in reactivity forms the basis of the Hinsberg test to distinguish between primary, secondary, and tertiary amines.

Q4: What is the role of a base (e.g., pyridine, triethylamine, DMAP) in these reactions?

A4: A base is typically added to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the sulfonyl chloride and the nucleophile (amine or alcohol).[1][2] This prevents the protonation of the amine nucleophile, which would render it unreactive. Bases like pyridine and 4-dimethylaminopyridine (DMAP) can also act as nucleophilic catalysts by forming a highly reactive sulfonylpyridinium intermediate, which is then more readily attacked by the amine or alcohol.[6][7] DMAP is a more potent catalyst than pyridine for these reactions.[6][7]

Q5: Can bis-sulfonylation occur, and how can it be avoided?

A5: Yes, bis-sulfonylation, the reaction of a primary amine with two molecules of sulfonyl chloride to form a di-sulfonylated product, can be a significant side reaction. This is more likely to occur if a large excess of the sulfonyl chloride is used or if the reaction conditions are harsh. To avoid this, it is recommended to use a stoichiometry of close to 1:1 for the amine and sulfonyl chloride and to control the reaction temperature.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Sulfonamide/Sulfonate Ester
Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis of Sulfonyl Chloride Ensure all glassware is thoroughly dried. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]Minimized hydrolysis of the sulfonyl chloride, leading to a higher yield of the desired product.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or moderately increasing the temperature.[8][9]Drive the reaction to completion and increase product yield.
Poor Nucleophilicity of the Amine/Alcohol For weakly nucleophilic substrates, consider using a more reactive sulfonylating agent or a catalyst like DMAP to enhance the reaction rate.[6]Increased reaction rate and higher conversion to the desired product.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. A slight excess of the nucleophile may be beneficial in some cases.Optimized reactant concentrations leading to improved yield.
Suboptimal Base The chosen base may be too weak. Consider using a stronger, non-nucleophilic base. Ensure the base is anhydrous.[4]Efficient neutralization of HCl and improved reaction kinetics.
Issue 2: Formation of Multiple Products/Side Reactions
Potential Cause Troubleshooting Step Expected Outcome
Di-sulfonylation of Primary Amine Use a stoichiometric amount of the sulfonyl chloride or a slight excess of the amine. Add the sulfonyl chloride slowly to the reaction mixture at a low temperature.[4]Minimized formation of the bis-sulfonated byproduct.
Formation of Isomeric Products Control the reaction temperature. Lower temperatures often favor the formation of a specific isomer in reactions with multifunctional substrates.[9]Increased regioselectivity and a purer product.
Reaction with Solvent Ensure the solvent is inert to the reaction conditions. Avoid protic solvents that can react with the sulfonyl chloride.[4]A cleaner reaction profile with fewer solvent-related byproducts.
Degradation of Starting Material or Product Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction for color changes that may indicate decomposition.[9]Preservation of the integrity of the reactants and product, leading to a higher yield of the desired compound.

Quantitative Data Summary

The following tables summarize typical yields for sulfonamide and sulfonate ester formation under various conditions.

Table 1: Representative Yields for Sulfonamide Synthesis

Sulfonyl ChlorideAmineBaseSolventTemperature (°C)Yield (%)Reference
Benzenesulfonyl chlorideAnilinePyridine-0-25100[10]
p-Toluenesulfonyl chloridep-ToluidinePyridine-0-25100[10]
Benzenesulfonyl chlorideAnilineTriethylamineTHFRT86[10]
2,4-Dichlorobenzenesulfonyl chlorideVarious aminesPyridineDCM0 to RTGood to Excellent[1]
Benzenesulfonyl chloride2-AminopyridinePyridine--63[10]

Table 2: Representative Yields for Sulfonate Ester Synthesis

Sulfonylating AgentAlcoholBaseSolventTemperature (°C)Yield (%)Reference
p-Toluenesulfonyl chlorideVarious alcoholsPyridineDCM0 to RTNot specified[2]
Methanesulfonyl chlorideVarious alcoholsTriethylamineDCM0 to RTNot specified[2]
Dansyl chlorideVarious alcoholsDABCOCH2Cl2RTNot specified
p-Toluenesulfonyl fluorideSilyl ethersDBU (catalytic)AcetonitrileRTNot specified

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

This protocol is adapted for the synthesis of N-substituted-2,4-dichlorobenzenesulfonamides.[1]

Materials:

  • Primary or secondary amine (1.0 eq)

  • 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.5 eq) to the stirred solution.

  • Dissolve 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester (Mesylate)

This is a general and rapid procedure for the synthesis of mesylates from a variety of alcohols.[2]

Materials:

  • Alcohol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.1-1.5 eq)

  • Triethylamine (TEA) or Pyridine (1.2-2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Dropping funnel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2-2.0 eq) dropwise to the stirred solution.

  • Add methanesulfonyl chloride (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for the time determined by reaction monitoring (TLC or LC-MS) until the starting alcohol is consumed.

  • Quench the reaction by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with cold 10% HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualizations

Sulfonyl_Chloride_Reactions cluster_nucleophiles Nucleophiles Sulfonyl Chloride Sulfonyl Chloride Desired Product Desired Product Sulfonyl Chloride->Desired Product Reaction Side Product Side Product Sulfonyl Chloride->Side Product Side Reaction Nucleophile Nucleophile Nucleophile->Desired Product Nucleophile->Side Product Amine (Primary/Secondary) Amine (Primary/Secondary) Sulfonamide Sulfonamide Amine (Primary/Secondary)->Sulfonamide Bis-sulfonated Amine Bis-sulfonated Amine Amine (Primary/Secondary)->Bis-sulfonated Amine Alcohol/Phenol Alcohol/Phenol Sulfonate Ester Sulfonate Ester Alcohol/Phenol->Sulfonate Ester Water Water Sulfonic Acid Sulfonic Acid Water->Sulfonic Acid Alcohol/Phenol) Alcohol/Phenol)

Caption: Overview of sulfonyl chloride reactions with various nucleophiles.

Troubleshooting_Workflow start Low Yield or Side Products Observed check_moisture Check for Moisture Contamination start->check_moisture dry_reagents Use Anhydrous Solvents/Reagents Run under Inert Atmosphere check_moisture->dry_reagents Yes check_stoichiometry Verify Stoichiometry check_moisture->check_stoichiometry No dry_reagents->check_stoichiometry adjust_stoichiometry Adjust Molar Ratios check_stoichiometry->adjust_stoichiometry Incorrect check_temp Review Reaction Temperature check_stoichiometry->check_temp Correct adjust_stoichiometry->check_temp adjust_temp Optimize Temperature check_temp->adjust_temp Suboptimal check_base Evaluate Base check_temp->check_base Optimal adjust_temp->check_base change_base Use Stronger/Anhydrous Base check_base->change_base Ineffective monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_base->monitor_reaction Effective change_base->monitor_reaction end Improved Yield and Purity monitor_reaction->end

Caption: A troubleshooting workflow for optimizing sulfonyl chloride reactions.

References

Improving the regioselectivity of sulfonylation with 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the regioselectivity of sulfonylation reactions and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity when using 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride?

A1: The regioselectivity of sulfonylation is primarily dictated by a combination of electronic and steric factors of the substrate. Generally, the most nucleophilic site of the substrate will be preferentially sulfonylated. For instance, in molecules with multiple amine or hydroxyl groups, the most electron-rich and least sterically hindered group will react preferentially. Steric hindrance around a potential reaction site can also play a significant role in directing the sulfonylation to a less crowded position.[1]

Q2: I am observing low to no yield in my sulfonylation reaction. What are the potential causes?

A2: Low or no product yield can stem from several issues.[2] Key factors include:

  • Inadequate base: The choice and amount of base are critical for deprotonating the nucleophile. A base that is too weak may not sufficiently activate the substrate.

  • Moisture contamination: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[3] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Low reactivity of the substrate: Sterically hindered or electron-poor nucleophiles may react slowly or not at all under standard conditions.

  • Degradation of starting material: The sulfonyl chloride or the substrate may be unstable under the reaction conditions.

Q3: Multiple products are being formed in my reaction, leading to difficult purification. How can I improve the selectivity?

A3: The formation of multiple products is often due to the presence of multiple reactive sites on the substrate or side reactions. To improve selectivity:

  • Protecting groups: Utilize protecting groups to block more reactive sites and direct the sulfonylation to the desired position. For example, protecting a primary amine as an acetamide can favor para-sulfonylation on an aromatic ring by increasing steric hindrance at the ortho positions.[4]

  • Reaction conditions: Modifying the reaction temperature, solvent, and the rate of addition of the sulfonyl chloride can influence the regioselectivity. Lower temperatures often favor the thermodynamically more stable product.

  • Choice of base: The base can influence which proton is removed, thus directing the site of sulfonylation.

Q4: How can I monitor the progress of my sulfonylation reaction effectively?

A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the reaction progress.[2] By comparing the reaction mixture to the starting materials, you can observe the formation of the product and the consumption of the reactants. It is advisable to take aliquots at regular intervals to track the reaction's progress toward completion.

Troubleshooting Guides

Issue 1: Low Product Yield

If you are experiencing low product yield, consider the following troubleshooting steps:

Potential Cause Troubleshooting Steps
Insufficiently Activated Nucleophile - Use a stronger base (e.g., NaH instead of K₂CO₃) to ensure complete deprotonation. - Increase the reaction temperature to overcome the activation energy barrier, but monitor for potential side reactions.[5]
Hydrolysis of Sulfonyl Chloride - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.[3]
Poor Solubility of Starting Materials - Choose a solvent in which all reactants are soluble. Aprotic polar solvents like DMF or acetonitrile are often good choices.[2] - Gentle warming of the reaction mixture can also improve solubility.[5]
Suboptimal Reaction Time - Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time.[2]
Issue 2: Poor Regioselectivity / Formation of Multiple Products

To address issues with regioselectivity and the formation of byproducts, refer to the following guide:

Potential Cause Troubleshooting Steps
Multiple Reactive Sites on Substrate - Employ protecting groups to temporarily block highly reactive functional groups. - Adjust the stoichiometry of the reactants; using a slight excess of the limiting reagent can sometimes improve selectivity.
Side Reactions - Lowering the reaction temperature can often minimize side reactions. - Add the 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple sulfonylation events.
Isomer Formation - The choice of solvent can influence the isomer distribution. Experiment with solvents of different polarities. - The nature of the base can also affect the regiochemical outcome.

Experimental Protocols

General Protocol for Sulfonylation of an Amine

This protocol provides a general procedure for the sulfonylation of a primary or secondary amine using 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride.

Materials:

  • 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

  • Amine substrate

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)[2]

  • Base (e.g., Pyridine, Triethylamine, or Diisopropylethylamine)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq.) and the anhydrous solvent.

  • Addition of Base: Cool the mixture to 0 °C using an ice bath and add the base (1.2 eq.) dropwise. Stir the mixture for 15-30 minutes.

  • Addition of Sulfonyl Chloride: Dissolve the 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by TLC or LC-MS.[2]

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow Experimental Workflow for Sulfonylation setup Reaction Setup: Amine + Anhydrous Solvent in Inert Atmosphere add_base Add Base at 0 °C setup->add_base add_sulfonyl Add Sulfonyl Chloride Solution at 0 °C add_base->add_sulfonyl monitor Warm to RT and Monitor by TLC/LC-MS add_sulfonyl->monitor workup Quench with Water and Extract monitor->workup purify Purify Crude Product workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the sulfonylation of an amine.

troubleshooting_low_yield Troubleshooting Low Yield start Low Yield Observed check_base Is the base strong enough? start->check_base check_moisture Was the reaction run under anhydrous conditions? check_base->check_moisture Yes increase_base Use a stronger base check_base->increase_base No check_temp Is the reaction temperature optimal? check_moisture->check_temp Yes dry_glassware Use oven-dried glassware and anhydrous solvents check_moisture->dry_glassware No optimize_temp Increase temperature incrementally check_temp->optimize_temp No end Yield Improved check_temp->end Yes increase_base->end dry_glassware->end

Caption: A decision-making diagram for troubleshooting low reaction yields.

regioselectivity_pathway Improving Regioselectivity start Poor Regioselectivity steric_hindrance Steric Hindrance start->steric_hindrance electronic_effects Electronic Effects start->electronic_effects protecting_groups Use Protecting Groups start->protecting_groups reaction_conditions Optimize Reaction Conditions start->reaction_conditions less_hindered Reaction favors less hindered site steric_hindrance->less_hindered electron_rich Reaction favors most nucleophilic site electronic_effects->electron_rich selective_protection Block undesired reactive sites protecting_groups->selective_protection temp_solvent Adjust Temperature and Solvent reaction_conditions->temp_solvent end Improved Regioselectivity selective_protection->end temp_solvent->end

Caption: Factors and strategies for improving the regioselectivity of sulfonylation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl Chloride and Benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride and the widely used benzenesulfonyl chloride. While direct quantitative comparisons are limited in the current literature, this document synthesizes available experimental data and chemical principles to offer insights into their respective chemical behaviors, aiding in the selection of appropriate reagents for chemical synthesis.

Introduction

Sulfonyl chlorides are a critical class of reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. Benzenesulfonyl chloride has long been a benchmark reagent in this class. However, the increasing complexity of drug discovery and development necessitates the use of more diverse and functionally rich building blocks. 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride represents a key intermediate in the synthesis of pharmacologically active compounds, notably selective 5-HT6 receptor agonists.[1][2] Understanding the reactivity profile of this heterocyclic sulfonyl chloride in comparison to its simpler aromatic counterpart is crucial for its effective application.

General Reactivity and Electronic Considerations

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. This is influenced by the electronic nature of the aromatic or heterocyclic ring to which the sulfonyl chloride moiety is attached.

Benzenesulfonyl Chloride: The phenyl ring is a relatively neutral aromatic system. The sulfonyl group is deactivating, withdrawing electron density from the ring through resonance and inductive effects. This enhances the electrophilicity of the sulfur atom, making it susceptible to attack by nucleophiles.

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl Chloride: The imidazo[2,1-b]thiazole ring system is a bicyclic heteroaromatic structure containing nitrogen and sulfur atoms. Such electron-rich heterocyclic systems can have a more complex influence on the reactivity of the sulfonyl chloride group. The presence of heteroatoms and the fused ring structure can modulate the electron density at the 5-position where the sulfonyl chloride is attached. It is plausible that the overall electron-withdrawing nature of the fused heterocyclic ring, compounded by the chloro substituent, results in a highly electrophilic sulfur center, leading to high reactivity.

Reactivity in Sulfonamide Formation

The most common application of both sulfonyl chlorides is the formation of sulfonamides through reaction with primary or secondary amines.

Benzenesulfonyl Chloride: This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. Primary amines react to form sulfonamides that are soluble in aqueous base, while secondary amines form insoluble sulfonamides. Tertiary amines do not typically react to form stable sulfonamides.

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl Chloride: This reagent has been successfully employed in the synthesis of N1-(6-chloroimidazo[2,1-b][1][3]thiazole-5-sulfonyl)tryptamine, a potent 5-HT6 receptor agonist.[1][2] This demonstrates its utility in forming sulfonamides with complex amine structures, a critical process in the development of novel therapeutics.

Experimental Data and Protocols

Table 1: Physical and Chemical Properties
Property6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chlorideBenzenesulfonyl chloride
CAS Number 150020-64-798-09-9
Molecular Formula C5H2Cl2N2O2S2C6H5ClO2S
Molecular Weight 257.12 g/mol 176.62 g/mol
Appearance SolidColorless to pale yellow liquid
Melting Point 137 °C13-15 °C
Experimental Protocol: Synthesis of N1-(6-chloroimidazo[2,1-b][1][3]thiazole-5-sulfonyl)tryptamine

This protocol is adapted from the literature describing the synthesis of a potent 5-HT6 receptor agonist.[1][2]

Materials:

  • Tryptamine

  • 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve tryptamine in a mixture of pyridine and dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride in dichloromethane dropwise to the cooled tryptamine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired sulfonamide.

Visualization of a Relevant Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant biological pathway where the products of these reactions may be active, and a general workflow for sulfonylation reactions.

G 5-HT6 Receptor Signaling Pathway Serotonin (5-HT) Serotonin (5-HT) 5-HT6 Receptor 5-HT6 Receptor Serotonin (5-HT)->5-HT6 Receptor Gs protein Gs protein 5-HT6 Receptor->Gs protein Adenylyl Cyclase Adenylyl Cyclase Gs protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Downstream Effectors Downstream Effectors Protein Kinase A (PKA)->Downstream Effectors Neuronal Excitation Neuronal Excitation Downstream Effectors->Neuronal Excitation

Caption: Simplified 5-HT6 receptor signaling cascade.

G General Sulfonylation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Amine/Alcohol & Base in Solvent Dissolve Amine/Alcohol & Base in Solvent Cool to 0 C Cool to 0 C Dissolve Amine/Alcohol & Base in Solvent->Cool to 0 C Add Sulfonyl Chloride Solution Add Sulfonyl Chloride Solution Cool to 0 C->Add Sulfonyl Chloride Solution Stir at Room Temperature Stir at Room Temperature Add Sulfonyl Chloride Solution->Stir at Room Temperature Monitor by TLC Monitor by TLC Stir at Room Temperature->Monitor by TLC Quench & Extract Quench & Extract Monitor by TLC->Quench & Extract Dry & Concentrate Dry & Concentrate Quench & Extract->Dry & Concentrate Purify (e.g., Chromatography) Purify (e.g., Chromatography) Dry & Concentrate->Purify (e.g., Chromatography)

Caption: A typical experimental workflow for sulfonylation.

Conclusion

Both 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride and benzenesulfonyl chloride are effective reagents for the synthesis of sulfonamides and sulfonate esters. While benzenesulfonyl chloride remains a versatile and well-understood reagent for general synthetic applications, 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride offers a gateway to novel, biologically active molecules. The electron-deficient nature of the heterocyclic ring system in the latter likely contributes to a high reactivity, comparable to or potentially exceeding that of benzenesulfonyl chloride, enabling efficient sulfonylation of even complex amines under mild conditions. The choice between these two reagents will ultimately depend on the specific synthetic goal, with the imidazo[2,1-b]thiazole derivative being particularly valuable for projects in drug discovery and medicinal chemistry where the incorporation of this privileged scaffold is desired. Further kinetic studies are warranted to provide a quantitative comparison of the reactivity of these and other heterocyclic sulfonyl chlorides.

References

A Comparative Analysis of Imidazo[2,1-b]thiazole-Based COX-2 Inhibitors for Inflammation and Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safer and more effective non-steroidal anti-inflammatory drugs (NSAIDs) has led to the exploration of various heterocyclic scaffolds as selective cyclooxygenase-2 (COX-2) inhibitors. Among these, the imidazo[2,1-b]thiazole core has emerged as a promising pharmacophore. This guide provides a comprehensive comparative study of imidazo[2,1-b]thiazole-based COX-2 inhibitors, evaluating their performance against established drugs and other novel chemical entities. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays.

Introduction to COX-2 Inhibition and the Imidazo[2,1-b]thiazole Scaffold

Cyclooxygenase (COX) is a crucial enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological homeostasis, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory therapies. Selective inhibition of COX-2 over COX-1 is a key strategy to mitigate the gastrointestinal side effects associated with traditional NSAIDs.

The imidazo[2,1-b]thiazole scaffold has attracted significant attention in medicinal chemistry due to its rigid bicyclic structure and its presence in various biologically active compounds.[1] Its unique electronic and steric properties make it an ideal template for designing potent and selective COX-2 inhibitors.

Comparative In Vitro COX-1/COX-2 Inhibition

The primary measure of a COX-2 inhibitor's efficacy and safety is its in vitro inhibitory activity against both COX isoforms. The following tables summarize the 50% inhibitory concentrations (IC50) and selectivity indices (SI) for a series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives and compares them with the well-established COX-2 inhibitor, Celecoxib, and other novel heterocyclic inhibitors.

Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Derivatives [2][3]

CompoundSubstituent at C-5COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
6a N,N-dimethylaminomethyl>1000.08>1250
6b N,N-diethylaminomethyl>1000.12>833
6c N,N-dipropylaminomethyl>1000.15>667
6d Pyrrolidin-1-ylmethyl>1000.11>909
6e Piperidin-1-ylmethyl>1000.13>769
6f Morpholin-4-ylmethyl>1000.16>625
6g 4-Methylpiperazin-1-ylmethyl>1000.14>714
Celecoxib -250.08312.5

Table 2: Comparative In Vitro COX-1/COX-2 Inhibitory Activity of Alternative Selective Inhibitors [4][5]

Compound ClassRepresentative CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Pyrazolyl-thiazoleCompound 16a10.230.076134.6
Pyrazolyl-thiazoleCompound 18f8.420.2042.1
Imidazole DerivativeCompound 5b (methoxy)81.60.71115
Celecoxib -15.20.6324.09

In Vivo Anti-inflammatory and Ulcerogenic Activity

The in vivo performance of these inhibitors is critical to assess their therapeutic potential. The carrageenan-induced rat paw edema model is a standard assay for evaluating acute anti-inflammatory activity, while ulcerogenic studies assess the gastrointestinal safety profile.

Table 3: In Vivo Anti-inflammatory and Ulcerogenic Activity of Selected COX-2 Inhibitors [6]

CompoundDose (mg/kg)% Inhibition of Paw EdemaUlcer Index (Mean ± SEM)
2,4-diaryl-5(4H)-imidazolone (3c)25680.5 ± 0.2
Indomethacin10753.8 ± 0.5
Meloxicam10651.2 ± 0.3

Note: In vivo data for the specific 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives (6a-g) from the primary study were not available in the reviewed literature. The data presented here for a different class of imidazole-based inhibitors provides a general comparison of in vivo performance.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Chemiluminescent Enzyme Assay)

This assay determines the inhibitory activity of compounds on purified ovine COX-1 and COX-2 enzymes.

  • Reagents and Materials:

    • Purified ovine COX-1 and COX-2 enzymes

    • Assay buffer (0.1 M Tris-HCl, pH 8.0)

    • Heme cofactor

    • Arachidonic acid (substrate)

    • Luminol and a suitable enhancer for chemiluminescence detection

    • Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

    • 96-well microplate

  • Procedure:

    • The COX-1 or COX-2 enzyme is incubated with the assay buffer and heme cofactor in the wells of a microplate.

    • Varying concentrations of the test compounds or reference inhibitor are added to the wells and pre-incubated for a specified time (e.g., 10 minutes) at 37°C.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The chemiluminescent signal, generated by the peroxidase activity of COX, is measured immediately using a luminometer.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.[2]

In Vivo Carrageenan-Induced Paw Edema Assay

This model assesses the acute anti-inflammatory activity of the test compounds in rats.

  • Animals: Male Wistar rats (150-180 g).

  • Procedure:

    • The animals are fasted overnight with free access to water.

    • The test compounds, reference drug (e.g., Indomethacin), or vehicle are administered orally.

    • After a set period (e.g., 1 hour), a 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.[6]

Ulcerogenic Activity Assay

This assay evaluates the potential of the compounds to induce gastric ulcers in rats.

  • Animals: Male Wistar rats (180-220 g).

  • Procedure:

    • The animals are fasted for 24 hours before the experiment with free access to water.

    • The test compounds or reference drug (e.g., Indomethacin) are administered orally at the desired doses for a specified number of days (e.g., 3 days).

    • On the final day, the animals are euthanized, and their stomachs are removed.

    • The stomachs are opened along the greater curvature and examined for the presence of ulcers or any mucosal damage.

    • The severity of the ulcers is scored based on their number and size to calculate the ulcer index.[6]

Visualizing Pathways and Relationships

COX-2 Signaling Pathway in Inflammation

The following diagram illustrates the key steps in the COX-2 mediated inflammatory pathway.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE_Synthase Prostaglandin E Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation mediates COX2_Inhibitors Imidazo[2,1-b]thiazole COX-2 Inhibitors COX2_Inhibitors->COX2 inhibits

Caption: The COX-2 inflammatory pathway.

Experimental Workflow for In Vitro COX Inhibition Assay

The following diagram outlines the general workflow for determining the in vitro COX inhibitory activity of test compounds.

Experimental_Workflow start Start prep Prepare Reagents: Enzyme, Buffer, Substrate, Test Compounds start->prep incubation Incubate Enzyme with Test Compound prep->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Signal (Chemiluminescence) reaction->measurement analysis Data Analysis: Calculate % Inhibition and IC50 measurement->analysis end End analysis->end

Caption: Workflow for in vitro COX inhibition screening.

Structure-Activity Relationship (SAR) of Imidazo[2,1-b]thiazole Derivatives

The following diagram summarizes the key structural features of the 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole scaffold that influence COX-2 inhibitory activity and selectivity.

Caption: Key SAR points for imidazo[2,1-b]thiazole COX-2 inhibitors.

Conclusion and Future Perspectives

The imidazo[2,1-b]thiazole scaffold represents a highly promising framework for the development of potent and selective COX-2 inhibitors. The presented data indicates that derivatives of this class, particularly those with small N,N-dialkylaminomethyl substituents at the C-5 position, exhibit sub-micromolar IC50 values for COX-2 and excellent selectivity over COX-1, often surpassing that of the reference drug, Celecoxib.[2][3]

While the in vitro data is compelling, further in vivo studies are necessary to fully elucidate the therapeutic potential of this class of compounds. Specifically, comprehensive pharmacokinetic profiling and in vivo evaluation of the anti-inflammatory efficacy and gastrointestinal safety of the most potent imidazo[2,1-b]thiazole derivatives are crucial next steps. The favorable structure-activity relationships identified provide a strong foundation for the rational design of next-generation COX-2 inhibitors with improved efficacy and safety profiles. The continued exploration of this and other novel heterocyclic systems will undoubtedly contribute to the development of superior anti-inflammatory agents.

References

Selectivity profile of 6-chloroimidazo[2,1-b]thiazole sulfonamides against different enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloroimidazo[2,1-b]thiazole sulfonamide scaffold has emerged as a versatile pharmacophore, demonstrating a range of biological activities. This guide provides a comparative analysis of the selectivity profile of compounds based on this core structure, with a particular focus on their enzymatic inhibition. The data presented herein is intended to inform drug discovery and development efforts by highlighting the potential for both selective and multi-target engagement.

Quantitative Selectivity Profile

The selectivity of 6-chloroimidazo[2,1-b]thiazole sulfonamides is exemplified by the compound N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine (also known as WAY-181187). This compound has been extensively characterized as a potent and selective serotonin 5-HT6 receptor agonist.[2][3] In contrast, the broader class of imidazo[2,1-b]thiazole sulfonamides has been widely investigated for its inhibitory activity against various isoforms of carbonic anhydrases (CAs). While direct comparative data for a single 6-chloro derivative against both 5-HT6 and CAs is not extensively available in the public domain, the following table summarizes the known activities for representative compounds against these distinct enzyme classes.

Compound/ClassTarget Enzyme/ReceptorActivity (Kᵢ)Reference CompoundActivity (Kᵢ)
N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine (WAY-181187) Serotonin Receptor 5-HT62.2 nM[3]--
Imidazo[2,1-b]thiazole Sulfonamide DerivativesCarbonic Anhydrase II (hCA II)Generally in the nanomolar to low micromolar rangeAcetazolamide12 nM
Carbonic Anhydrase IX (hCA IX)Often show potent inhibitionAcetazolamide25 nM
Carbonic Anhydrase XII (hCA XII)Variable, with some potent inhibitors identifiedAcetazolamide5.7 nM
Carbonic Anhydrase I (hCA I)Generally weaker inhibition compared to other isoformsAcetazolamide250 nM

Note: The activity of imidazo[2,1-b]thiazole sulfonamides against carbonic anhydrases is represented as a general finding from multiple studies, as a single representative 6-chloro derivative with a comprehensive CA isoform profile was not identified.

The compound N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine has been reported to be highly selective for the 5-HT6 receptor when screened against a panel of over 40 other receptors and ion channels.[2]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against human carbonic anhydrase (hCA) isoforms is typically determined using a stopped-flow CO₂ hydrase assay.

  • Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are purified and used. Stock solutions of the test compounds are prepared, usually in DMSO.

  • Assay Buffer: A buffered solution (e.g., TRIS, pH 7.5) is used as the assay buffer.

  • CO₂ Hydration Measurement: The assay measures the enzyme-catalyzed hydration of CO₂. A CO₂-saturated solution is rapidly mixed with the enzyme solution in the presence and absence of the inhibitor.

  • pH Indicator: A pH indicator (e.g., phenol red) is included in the assay buffer to monitor the change in pH resulting from the formation of bicarbonate and a proton.

  • Data Acquisition: The initial rates of the catalytic reaction are monitored by the change in absorbance of the pH indicator over time using a stopped-flow spectrophotometer.

  • IC₅₀ and Kᵢ Determination: The concentration of the inhibitor that causes a 50% reduction in the enzyme activity (IC₅₀) is determined from dose-response curves. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Serotonin 5-HT6 Receptor Binding Assay

The affinity of compounds for the 5-HT6 receptor is commonly determined through a radioligand binding assay.

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT6 receptor are prepared.

  • Radioligand: A radiolabeled ligand with high affinity for the 5-HT6 receptor, such as [³H]-LSD, is used.

  • Binding Buffer: The assay is performed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA).

  • Competition Assay: The assay measures the ability of the test compound to displace the radioligand from the receptor. A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

G Experimental Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Mix Rapid Mixing of Enzyme, Substrate (e.g., CO2), and Inhibitor Enzyme->Mix Inhibitor Test Compound (Inhibitor) Inhibitor->Mix Monitor Monitor Reaction Progress (e.g., Absorbance Change) Mix->Monitor Calc Calculate Initial Rates Monitor->Calc Plot Generate Dose-Response Curve Calc->Plot Determine Determine IC50/Ki Plot->Determine G 5-HT6 Receptor Signaling Pathway Agonist 5-HT6 Agonist (e.g., WAY-181187) Receptor 5-HT6 Receptor Agonist->Receptor binds G_protein Gs Protein Receptor->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

References

Comparative docking studies of 6-chloroimidazo[2,1-b]thiazole-5-sulfonamides.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the molecular docking of 6-chloroimidazo[2,1-b]thiazole-5-sulfonamide analogs reveals their potential as inhibitors of key bacterial enzymes. This guide compares the binding affinities and interaction patterns of a series of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives against two distinct targets: Decaprenylphosphoryl-β-d-Ribose Oxidase (DprE1) of Mycobacterium tuberculosis and 2,2-dialkylglycine decarboxylase of Bacillus subtilis.

Comparative Docking Performance

The synthesized compounds were evaluated in silico to predict their binding affinity to the active sites of DprE1 and 2,2-dialkylglycine decarboxylase. The docking scores, representing the binding energy in kcal/mol, are summarized below. A lower docking score indicates a more favorable binding interaction.

Table 1: Docking Scores of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide Derivatives against DprE1
Compound IDSubstituent (Aryl group)Docking Score (kcal/mol)
5b 4-chlorophenyl-6.2
5d 4-fluorophenyl-6.0
5h 4-methylphenyl (p-tolyl)-5.9
Table 2: Docking Scores of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide Derivatives against 2,2-dialkylglycine decarboxylase
Compound IDSubstituent (Aryl group)Docking Score (kcal/mol)
5f 2,4-dichlorophenyl-7.9
Ciprofloxacin (Standard) --

Experimental Protocols

Molecular Docking Methodology

The molecular docking studies were performed to elucidate the binding modes of the synthesized compounds within the active sites of their respective enzymatic targets.

Software: AutoDock Vina was utilized for all docking calculations.[1]

Target Preparation:

  • DprE1: The three-dimensional crystal structure of Mycobacterium tuberculosis Decaprenylphosphoryl-β-d-Ribose Oxidase (DprE1) was obtained from the Protein Data Bank (PDB ID: 6G83).[2]

  • 2,2-dialkylglycine decarboxylase: The crystal structure of the 2,2-dialkylglycine decarboxylase enzyme from Bacillus subtilis was retrieved from the Protein Data Bank (PDB ID: 1D7U).[2]

Ligand Preparation: The 2D structures of the 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives were drawn using ChemDraw and converted to 3D structures. Energy minimization of the ligands was performed using the appropriate force fields.

Docking Procedure:

  • Water molecules and co-crystallized ligands were removed from the protein structures.

  • Hydrogen atoms were added to the protein structures.

  • The grid box for docking was defined to encompass the active site of each enzyme.

  • The prepared ligands were then docked into the active sites of the prepared protein structures using AutoDock Vina. The resulting binding energies were calculated and are presented in the tables above.[1]

Visualizations

Workflow for In Silico Drug Discovery

The following diagram illustrates the computational workflow employed in the study, from target identification to the analysis of ligand-protein interactions.

cluster_0 Target Identification & Preparation cluster_1 Ligand Preparation cluster_2 Molecular Docking & Analysis PDB Protein Data Bank (PDB) Target_Selection Select Target Enzymes (DprE1, 2,2-dialkylglycine decarboxylase) PDB->Target_Selection Protein_Prep Prepare Protein for Docking (Remove water, add hydrogens) Target_Selection->Protein_Prep Docking Perform Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Design Design & Draw Ligands (Imidazo[2,1-b]thiazole Derivatives) Energy_Min 3D Conversion & Energy Minimization Ligand_Design->Energy_Min Energy_Min->Docking Analysis Analyze Binding Affinity & Interactions Docking->Analysis Results Identify Potent Inhibitors Analysis->Results

Caption: Computational workflow for molecular docking studies.

Conceptual Signaling Pathway Inhibition

The following diagram represents the conceptual inhibition of a bacterial enzymatic pathway by the studied sulfonamide derivatives, leading to an antibacterial effect.

cluster_pathway Bacterial Metabolic Pathway Substrate Substrate Enzyme Target Enzyme (e.g., DprE1) Substrate->Enzyme Product Essential Product (for cell wall synthesis) Enzyme->Product Bacterial_Growth Bacterial Growth & Survival Product->Bacterial_Growth Inhibitor Imidazo[2,1-b]thiazole Sulfonamide Derivative Inhibitor->Inhibition Inhibition->Enzyme No_Growth Inhibition of Growth (Antibacterial Effect) Inhibition->No_Growth

Caption: Enzyme inhibition by sulfonamide derivatives.

References

Validating the Mechanism of Action of 6-Chloroimidazo[2,1-b]thiazole-Based Drugs as Pan-RAF Inhibitors in Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 6-chloroimidazo[2,1-b]thiazole scaffold has emerged as a promising framework in the development of novel therapeutics, particularly in oncology. Derivatives of this heterocyclic system have demonstrated potent activity as pan-RAF inhibitors, offering a potential advancement in the treatment of melanoma. This guide provides an objective comparison of the performance of these compounds with other RAF-targeting agents, supported by experimental data and detailed methodologies to aid in the validation of their mechanism of action.

The Role of the RAF-MEK-ERK Pathway in Melanoma

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the RAS-RAF-MEK-ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival.[1][2] In approximately 50% of melanoma cases, a mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of the BRAF protein and consequently, the entire downstream pathway.[1][3][4] This aberrant signaling drives uncontrolled cell growth and tumor progression, making the RAF kinases prime targets for therapeutic intervention.[5]

Pan-RAF inhibitors represent a strategic approach to counteract this oncogenic signaling. Unlike selective BRAF inhibitors that target a specific mutant form, pan-RAF inhibitors are designed to block the activity of multiple RAF isoforms (A-RAF, B-RAF, and C-RAF). This broader inhibition may help to overcome some of the resistance mechanisms that can develop with selective BRAF inhibitors.[6]

MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS ARAF A-RAF RAS->ARAF BRAF B-RAF (V600E Mutant) RAS->BRAF CRAF C-RAF RAS->CRAF MEK MEK1/2 ARAF->MEK BRAF->MEK CRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ImidazoThiazole Imidazo[2,1-b]thiazole (Pan-RAF Inhibitor) ImidazoThiazole->ARAF ImidazoThiazole->BRAF ImidazoThiazole->CRAF SelectiveBRAFi Selective BRAF Inhibitor (e.g., Vemurafenib) SelectiveBRAFi->BRAF

Figure 1: The MAPK Signaling Pathway and Points of RAF Inhibition. (Max Width: 760px)

Performance Comparison of Imidazo[2,1-b]thiazole-Based RAF Inhibitors

The efficacy of novel imidazo[2,1-b]thiazole derivatives has been demonstrated through various in vitro assays. Their performance is often benchmarked against established kinase inhibitors such as Sorafenib, a multi-kinase inhibitor with activity against RAF, and Vemurafenib, a potent and selective inhibitor of the BRAF V600E mutant.

Compound/DrugTarget KinaseIC50 (nM)Melanoma Cell LineAntiproliferative IC50 (µM)Reference
Compound 1zb V600E-B-RAF0.978UACC-620.18[7]
RAF1 (C-RAF)8.2A3750.25[7]
G-3610.33[7]
SK-MEL-50.59[7]
Compound 10l V600E-B-RAF1.20--[8]
Compound 10n V600E-B-RAF4.31--[8]
Compound 10o V600E-B-RAF6.21--[8]
Sorafenib V600E-B-RAF-UACC-621.95[7]
C-RAF, VEGFR-2, PDGFR-β-A3752.45[7]
G-3613.25[7]
SK-MEL-55.45[7]
Vemurafenib V600E-B-RAF31--[9]
Wild-type B-RAF100--[9]
C-RAF48--[9]

Experimental Protocols for Mechanism of Action Validation

To validate that 6-chloroimidazo[2,1-b]thiazole-based compounds act as pan-RAF inhibitors, a series of experiments are typically performed. Below are detailed protocols for key assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified RAF kinases.

Materials:

  • Recombinant human RAF kinase (e.g., V600E-B-RAF, C-RAF)

  • Kinase substrate (e.g., inactive MEK1)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Test compounds dissolved in DMSO

  • Detection kit (e.g., Kinase-Glo™ Luminescence Kinase Assay Kit)

  • 384-well assay plates

Procedure:

  • Compound Plating: Dispense serial dilutions of the test compounds into the wells of a 384-well plate. Include DMSO as a negative control and a known RAF inhibitor as a positive control.

  • Enzyme/Substrate Addition: Prepare a solution of RAF kinase and MEK1 substrate in the kinase assay buffer. Add this solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.

  • Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Add the Kinase-Glo™ reagent to each well. This reagent measures the amount of remaining ATP. A lower signal indicates higher kinase activity (more ATP consumed) and thus, less inhibition.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Antiproliferative Assay (MTT Assay)

This assay determines the effect of the compounds on the viability and proliferation of cancer cell lines.

Materials:

  • Melanoma cell lines (e.g., A375, UACC-62, both harboring the BRAF V600E mutation)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed melanoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.

Western Blot for Downstream Pathway Inhibition (Phospho-ERK)

This technique confirms that the RAF inhibitors are blocking the MAPK pathway within the cell by measuring the phosphorylation status of downstream targets MEK and ERK.

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (Blotting) C->D E Blocking D->E F Primary Antibody (anti-pERK) E->F G Secondary Antibody (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Stripping & Re-probing (anti-Total ERK) H->I Re-probe J Data Analysis (Densitometry) H->J I->F Re-probe

References

Comparative Analysis of Antibody Cross-Reactivity for 6-Chloroimidazo[2,1-b]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for evaluating the cross-reactivity of antibodies raised against 6-chloroimidazo[2,1-b]thiazole derivatives. Due to the nascent stage of immunological assay development for this specific class of compounds, this document presents a methodological guide based on established principles of immunochemistry, drawing parallels from studies on structurally related heterocyclic compounds. The objective is to equip researchers, scientists, and drug development professionals with the necessary protocols and data interpretation frameworks to assess antibody specificity.

Introduction to Antibody Specificity for Imidazo[2,1-b]thiazoles

The imidazo[2,1-b]thiazole core is a privileged scaffold in medicinal chemistry, with derivatives showing promise as kinase inhibitors, antimicrobial agents, and immunomodulators. For therapeutic drug monitoring, pharmacokinetic studies, and diagnostic purposes, highly specific antibodies are invaluable tools. A critical parameter in the development of such antibodies is the assessment of their cross-reactivity against structurally related analogs and potential metabolites. This ensures the accuracy and reliability of any developed immunoassay.

This guide outlines a hypothetical case study for an antibody developed against "Compound X," a fictional 6-chloroimidazo[2,1-b]thiazole derivative, and compares its binding affinity to a panel of related structures.

Experimental Protocols

The development and characterization of a specific antibody for a small molecule like a 6-chloroimidazo[2,1-b]thiazole derivative involves a multi-step process.

Hapten Synthesis and Immunogen Preparation

Small molecules, or haptens, are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response.

Protocol for Hapten Synthesis and Conjugation:

  • Hapten Design: A derivative of the target 6-chloroimidazo[2,1-b]thiazole is synthesized with a linker arm (e.g., a carboxylic acid or amine group) at a position distal from the key epitopes of the molecule. This ensures that the unique structural features of the target compound are presented to the immune system.

  • Activation of Hapten: If a carboxyl group is used as the linker, it is typically activated using N-hydroxysuccinimide (NHS) and a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an NHS ester.

  • Conjugation to Carrier Protein: The activated hapten is then reacted with a carrier protein, such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for assay development. The reaction typically occurs via the formation of an amide bond with the lysine residues of the protein.

  • Purification and Characterization: The resulting conjugate (e.g., Compound X-BSA) is purified by dialysis to remove unconjugated hapten and then characterized using techniques like UV-Vis spectroscopy or MALDI-TOF mass spectrometry to determine the hapten-to-protein conjugation ratio.

Antibody Production

Monoclonal antibodies are generally preferred for their high specificity and batch-to-batch consistency.

Protocol for Monoclonal Antibody Production:

  • Immunization: BALB/c mice are immunized with the immunogen (Compound X-BSA) emulsified in an adjuvant (e.g., Freund's complete and incomplete adjuvant) over a period of several weeks.

  • Serum Titer Monitoring: Blood samples are periodically collected, and the serum is tested for antibody titers against the coating antigen (e.g., Compound X-OVA) using an indirect ELISA.

  • Hybridoma Production: Once a high antibody titer is achieved, splenocytes from the immunized mouse are fused with myeloma cells to create hybridomas.

  • Screening and Cloning: Hybridomas are screened for the production of antibodies that bind to the target analyte. Positive clones are then subcloned by limiting dilution to ensure monoclonality.

  • Antibody Purification: The selected monoclonal antibody is purified from the hybridoma culture supernatant using protein A/G affinity chromatography.

Competitive Indirect ELISA for Cross-Reactivity Assessment

The specificity of the antibody is determined by a competitive indirect ELISA (ic-ELISA).

Protocol for ic-ELISA:

  • Coating: A 96-well microtiter plate is coated with the coating antigen (Compound X-OVA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed with a washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST).

  • Blocking: The remaining protein-binding sites are blocked with a blocking buffer (e.g., 5% non-fat milk in PBST) for 1-2 hours at 37°C.

  • Competitive Reaction: A mixture of the monoclonal antibody at a predetermined optimal dilution and varying concentrations of the competitor (the target analyte or its analogs) is added to the wells. The plate is incubated for 1 hour at 37°C.

  • Washing: The plate is washed to remove unbound antibodies and competitors.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase-conjugated Goat Anti-Mouse IgG) is added and incubated for 1 hour at 37°C.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, and the color is allowed to develop. The reaction is stopped with a stop solution (e.g., 2M H₂SO₄).

  • Data Analysis: The absorbance is read at 450 nm. A standard curve is generated by plotting the inhibition of binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that causes 50% inhibition) is calculated. The cross-reactivity (CR) is calculated using the formula: CR (%) = (IC50 of Compound X / IC50 of competing compound) × 100

Data Presentation: Cross-Reactivity Comparison

The following table summarizes the hypothetical cross-reactivity data for a monoclonal antibody raised against 6-chloroimidazo[2,1-b]thiazole ("Compound X").

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Compound X (Target Analyte) 6-chloroimidazo[2,1-b]thiazole10.5100
Analog A 6-bromoimidazo[2,1-b]thiazole25.241.7
Analog B 6-fluoroimidazo[2,1-b]thiazole88.111.9
Analog C 6-chloro-2-methylimidazo[2,1-b]thiazole150.77.0
Analog D Imidazo[2,1-b]thiazole (unsubstituted)> 1,000< 1.0
Structurally Unrelated Compound (Control) e.g., Albendazole> 10,000< 0.1

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the production and characterization of a monoclonal antibody against a 6-chloroimidazo[2,1-b]thiazole derivative.

experimental_workflow cluster_synthesis Hapten & Immunogen Synthesis cluster_antibody Antibody Production cluster_characterization Characterization Hapten Hapten Synthesis (6-chloroimidazo[2,1-b]thiazole with linker) Conjugation Conjugation to Carrier Protein (BSA/OVA) Hapten->Conjugation Immunogen Purified Immunogen (e.g., Compound X-BSA) Conjugation->Immunogen Immunization Mouse Immunization Immunogen->Immunization Fusion Cell Fusion & Hybridoma Selection Immunization->Fusion Screening Screening & Cloning Fusion->Screening Purification Antibody Purification Screening->Purification icELISA ic-ELISA Development Purification->icELISA CrossReactivity Cross-Reactivity Testing icELISA->CrossReactivity DataAnalysis Data Analysis (IC50 & CR%) CrossReactivity->DataAnalysis signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FLT3) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 6-chloroimidazo[2,1-b]thiazole (Compound X) Inhibitor->RAF

A Comparative Guide to the Synthetic Efficiency of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synthetic efficiency of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride, a key intermediate in the development of novel therapeutics. Its performance is benchmarked against common alternative sulfonylating agents, supported by experimental data to inform rational decision-making in medicinal chemistry and process development.

Overview and Significance

6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a crucial building block in the synthesis of various pharmaceutical compounds, notably potent and selective 5-HT6 receptor agonists. The imidazo[2,1-b]thiazole scaffold itself is a privileged structure in medicinal chemistry, known to impart a range of biological activities. The efficiency of synthesizing this sulfonyl chloride directly impacts the overall cost and timeline of drug development projects.

Benchmarking Synthetic Efficiency

The synthetic utility of a sulfonylating agent is determined by several factors, including reaction yield, purity of the product, reaction time, and the cost and accessibility of starting materials. This section compares the synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride with widely used arylsulfonyl chlorides.

Sulfonylating AgentStarting Material(s)Key ReagentsReaction TimeYield (%)Purity
6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride 6-chloroimidazo[2,1-b]thiazoleChlorosulfonic acid2 hours62%[1]Crude material may be used directly[1]
p-Toluenesulfonyl chloride (Tosyl chloride)TolueneChlorosulfonic acid2-4 hours[2]78-98.8%[3][4]>99% after crystallization[5]
4-Bromobenzenesulfonyl chloride (Brosyl chloride)4-Bromobenzenesulfonic acidThionyl chloride4-6 hours[6]HighHigh
3-Nitrobenzenesulfonyl chloride (Nosyl chloride)NitrobenzeneChlorosulfonic acid, Thionyl chloride~6 hours96.3%[7][8]89.9% (moist)[7][8]
2-Bromobenzenesulfonyl chloride2-bromoanilineHCl, NaNO₂, ZnCl₂, SOCl₂, CuCl>12 hours70-90%High

Analysis:

  • 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride can be synthesized in a relatively short reaction time with a moderate yield. The direct use of the crude product is a significant advantage for streamlining multi-step syntheses.

  • Tosyl chloride offers high yields and purity, making it a reliable and cost-effective choice for many applications.

  • Nitro- and Bromo-substituted benzenesulfonyl chlorides also provide high yields and are valuable for introducing specific electronic properties into the target molecule. Their multi-step syntheses, however, can be more time-consuming.

The choice of sulfonylating agent will ultimately depend on the specific requirements of the synthetic target, including the desired electronic properties of the final molecule and the overall synthetic strategy.

Experimental Protocols

Synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride[1]

This protocol is based on the direct chlorosulfonation of 6-chloroimidazo[2,1-b]thiazole.

Materials:

  • 6-chloroimidazo[2,1-b]thiazole

  • Chlorosulfonic acid

  • Ice

  • Diluted sodium hydroxide solution

Equipment:

  • 1000 mL reaction flask with a mechanical stirrer

  • Heating mantle

  • Gas trap

Procedure:

  • In a 1000 mL reaction flask equipped with a mechanical stirrer, place neat chlorosulfonic acid (3.60 mol, 240 mL).

  • Heat the chlorosulfonic acid to 120°C.

  • Gradually add 6-chloroimidazo[2,1-b]thiazole (0.315 mol, 50 g) to the heated chlorosulfonic acid.

  • Stir the reaction mixture at 120°C for 2 hours. Trap the generated hydrogen chloride gas using a diluted sodium hydroxide solution.

  • After 2 hours, slowly and with mechanical stirring, quench the syrupy liquid reaction mixture into ice (3.50 kg). Caution: This should be done in a fume hood with an efficient gas absorption trap due to the vigorous decomposition of excess chlorosulfonic acid.

  • The solid 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride will precipitate.

  • Collect the solid by filtration, wash it with water, and dry it under a vacuum.

  • This crude material (yield: 49.82 g, 62%) can be used directly in subsequent reactions.

Mandatory Visualizations

Signaling Pathway

Derivatives of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride are known to act as potent 5-HT6 receptor agonists. The activation of the 5-HT6 receptor is primarily coupled to the Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This initiates a signaling cascade involving Protein Kinase A (PKA).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT6_Agonist 6-Chloroimidazo[2,1-b]thiazole derivative (Agonist) 5HT6R 5-HT6 Receptor 5HT6_Agonist->5HT6R Binds to Gs Gs Protein 5HT6R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Caption: 5-HT6 Receptor Signaling Pathway Activation.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride.

G start Start reactants Charge Reactor with Chlorosulfonic Acid start->reactants heating Heat to 120°C reactants->heating addition Gradually Add 6-chloroimidazo[2,1-b]thiazole heating->addition reaction Stir at 120°C for 2 hours (Trap HCl gas) addition->reaction quench Slowly Quench into Ice (Caution: Fume Hood) reaction->quench precipitation Precipitation of Product quench->precipitation filtration Filter the Solid Product precipitation->filtration washing Wash with Water filtration->washing drying Dry under Vacuum washing->drying product 6-Chloroimidazo[2,1-b]thiazole- 5-sulfonyl chloride (Crude) drying->product end End product->end

Caption: Synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride.

References

The Potent and Selective Profile of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonamides as 5-HT6 Receptor Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of 6-chloroimidazo[2,1-b]thiazole-5-sulfonamide derivatives, focusing on their structure-activity relationship (SAR) as potent and selective 5-HT6 receptor agonists. This analysis is supported by experimental data and detailed methodologies for key biological assays.

The 6-chloroimidazo[2,1-b]thiazole-5-sulfonamide scaffold has emerged as a promising framework in the design of novel therapeutic agents. A key example is the identification of N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine, a potent and selective 5-HT6 receptor full agonist.[2] This guide will delve into the SAR of this compound class, presenting quantitative data, experimental protocols, and visualizations to facilitate a deeper understanding of their therapeutic potential.

Unveiling the Structure-Activity Relationship

The core of this investigation centers on the tryptamine derivative of 6-chloroimidazo[2,1-b]thiazole-5-sulfonamide, which has demonstrated high affinity and efficacy for the 5-HT6 receptor. The structural features of this molecule are critical to its biological activity.

Quantitative Analysis of a Lead Compound

The following table summarizes the in vitro pharmacological profile of N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine.

CompoundTargetKᵢ (nM)EC₅₀ (nM)Eₘₐₓ (%)
N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine5-HT6 Receptor26.595.5

Table 1: In vitro activity of N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine at the human 5-HT6 receptor.[2]

This data highlights the sub-nanomolar binding affinity (Kᵢ) and potent functional activity (EC₅₀) of this compound, classifying it as a full agonist (Eₘₐₓ > 90%).[2] Furthermore, this derivative has shown high selectivity for the 5-HT6 receptor when screened against a panel of over 40 other receptors and ion channels.[2]

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

Synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonamide Derivatives

The synthesis of the 6-chloroimidazo[2,1-b]thiazole-5-sulfonamide core and its derivatives generally follows a multi-step synthetic route.

G A 2-Amino-4-chlorothiazole C Imidazo[2,1-b]thiazole A->C Cyclization B Chloroacetaldehyde B->C E 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride C->E Sulfonylation D Chlorosulfonic acid D->E G 6-Chloroimidazo[2,1-b]thiazole-5-sulfonamide Derivative E->G Amination F Amine (e.g., Tryptamine) F->G

A generalized synthetic scheme for 6-chloroimidazo[2,1-b]thiazole-5-sulfonamide derivatives.
5-HT6 Receptor Binding Assay

This assay determines the affinity of a test compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.[1]

  • Radioligand: [³H]-LSD (lysergic acid diethylamide).[1]

  • Non-specific Binding Control: Methiothepin.[1]

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[1]

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the test compound, [³H]-LSD, and the receptor-containing cell membranes.[1]

  • For determining non-specific binding, a high concentration of an unlabeled ligand (e.g., methiothepin) is used instead of the test compound.[1]

  • Incubate the plate at 37°C for 60 minutes.[1]

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[1]

  • Wash the filters with ice-cold wash buffer.[1]

  • Measure the radioactivity retained on the filters using a scintillation counter.[1]

  • The IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) is calculated and then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[1]

5-HT6 Receptor Functional Assay (cAMP Assay)

This assay measures the functional activity of a compound by quantifying the change in intracellular cyclic adenosine monophosphate (cAMP) levels upon receptor activation. The 5-HT6 receptor is Gs-coupled, and its activation leads to an increase in cAMP production.

Materials:

  • HEK293 cells stably expressing the human 5-HT6 receptor.

  • Assay buffer.

  • Forskolin (to stimulate adenylate cyclase and enhance the assay window).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[3][4][5]

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Replace the culture medium with assay buffer and pre-incubate the cells.

  • Add serial dilutions of the test compound to the cells.

  • Stimulate the cells with forskolin.

  • Incubate for a specified period (e.g., 30 minutes) at room temperature.[6]

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's protocol.[6]

  • The EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and Eₘₐₓ (the maximum effect) are determined from the concentration-response curve.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT6 Agonist (e.g., Imidazothiazole Derivative) Receptor 5-HT6 Receptor Agonist->Receptor Binds G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Signaling pathway of the 5-HT6 receptor upon agonist binding.

Concluding Remarks

The 6-chloroimidazo[2,1-b]thiazole-5-sulfonamide scaffold represents a valuable starting point for the development of potent and selective 5-HT6 receptor agonists. The tryptamine derivative discussed herein showcases the potential of this chemical class. Further SAR studies, exploring substitutions on both the imidazothiazole core and the sulfonamide moiety, will be instrumental in optimizing the pharmacological profile for potential therapeutic applications, particularly in the context of central nervous system disorders where the 5-HT6 receptor plays a crucial role. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to conduct further investigations into this promising class of compounds.

References

Head-to-head comparison of different imidazo[2,1-b]thiazole sulfonylation reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds like imidazo[2,1-b]thiazole is a critical step in the synthesis of novel therapeutic agents. The introduction of a sulfonyl or sulfonamide group is a common strategy to enhance the pharmacological properties of these molecules. This guide provides a head-to-head comparison of different reagents and methods for the direct sulfonylation of the imidazo[2,1-b]thiazole core, with a focus on reaction efficiency, regioselectivity, and experimental protocols.

The imidazo[2,1-b]thiazole ring system is an electron-rich heterocycle, making it amenable to electrophilic substitution reactions. However, the regioselectivity of such reactions can be influenced by the substitution pattern on the ring and the nature of the electrophile. This comparison focuses on direct C-H sulfonylation, a more atom-economical approach than multi-step syntheses.

Comparison of Sulfonylation Methods

MethodReagent(s)Key AdvantagesKey DisadvantagesTypical YieldsRegioselectivity
Electrochemical Sulfonylation Sodium Sulfinates (RSO₂Na)Mild, oxidant-free, catalyst-free, good functional group tolerance.[1]Requires specialized electrochemical equipment.Good to excellent (up to 95%)[1]Highly selective for the C5 position.[1]
Vilsmeier-Haack Formylation & Subsequent Oxidation (Hypothetical Route) 1. POCl₃, DMF2. Oxidizing agent (e.g., Oxone®)Utilizes common and inexpensive reagents.[2][3][4]Indirect method requiring two steps; optimization of the oxidation step may be necessary.Yields for the formylation step are generally good for electron-rich heterocycles; oxidation yields would be substrate-dependent.Formylation is expected to occur at the C5 position.
Friedel-Crafts Sulfonylation Sulfonyl Chlorides (RSO₂Cl) with a Lewis Acid (e.g., AlCl₃) or Brønsted acid (e.g., TfOH)Utilizes readily available sulfonyl chlorides.Often requires harsh reaction conditions (high temperatures, strong acids) which may not be compatible with sensitive functional groups.[5]Variable, dependent on substrate and reaction conditions.Regioselectivity can be difficult to control and may lead to mixtures of isomers.

Experimental Protocols

Electrochemical C-H Sulfonylation of 6-phenylimidazo[2,1-b]thiazole

This protocol is adapted from the work of Leclercq et al. on the electrochemical sulfonylation of imidazoheterocycles.[1]

Materials:

  • 6-phenylimidazo[2,1-b]thiazole

  • Sodium p-toluenesulfinate

  • Acetonitrile (MeCN)

  • Tetrabutylammonium tetrafluoroborate (nBu₄NBF₄)

  • Undivided electrochemical cell with a carbon felt anode and a platinum cathode

Procedure:

  • In an undivided electrochemical cell, dissolve 6-phenylimidazo[2,1-b]thiazole (1.0 eq.), sodium p-toluenesulfinate (2.0 eq.), and nBu₄NBF₄ (0.2 M) in MeCN.

  • The electrolysis is carried out at room temperature under a constant current of 10 mA.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 5-sulfonyl-6-phenylimidazo[2,1-b]thiazole.

Expected Outcome: This method is reported to provide the C5-sulfonylated product with high regioselectivity and in good to excellent yields.[1]

Visualizing the Sulfonylation Workflow

The following diagram illustrates the general workflow for the direct C-H sulfonylation of an imidazo[2,1-b]thiazole derivative.

G cluster_start Starting Material cluster_reagents Sulfonylation Reagents cluster_reaction Reaction Conditions cluster_intermediate Intermediate (for Vilsmeier) cluster_oxidation Oxidation cluster_product Product start Imidazo[2,1-b]thiazole Derivative reagent1 Sodium Sulfinate (Electrochemical) start->reagent1 reagent2 Sulfonyl Chloride (Friedel-Crafts) start->reagent2 reagent3 Vilsmeier Reagent (Formylation) start->reagent3 condition1 Electrolysis reagent1->condition1 condition2 Lewis/Brønsted Acid reagent2->condition2 condition3 POCl3/DMF reagent3->condition3 product 5-Sulfonyl-Imidazo[2,1-b]thiazole condition1->product condition2->product intermediate 5-Formyl-Imidazo[2,1-b]thiazole condition3->intermediate oxidation Oxidizing Agent intermediate->oxidation oxidation->product

Caption: General workflows for direct C-H sulfonylation of imidazo[2,1-b]thiazole.

Signaling Pathways and Relevance

Imidazo[2,1-b]thiazole derivatives are known to interact with various biological targets. For instance, sulfonamide-bearing heterocyclic compounds are well-established inhibitors of carbonic anhydrases, enzymes that are implicated in several diseases, including cancer. The introduction of a sulfonyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially leading to enhanced efficacy and selectivity for specific enzyme isoforms.

The diagram below illustrates a simplified representation of the role of carbonic anhydrase in tumor acidosis and how inhibitors can counteract this process.

G cluster_cell Cancer Cell cluster_extracellular Extracellular Space (Tumor Microenvironment) CO2 CO₂ + H₂O CA Carbonic Anhydrase (e.g., CAIX) CO2->CA H2CO3 H₂CO₃ Ions H⁺ + HCO₃⁻ H2CO3->Ions Acidosis Tumor Acidosis (Increased H⁺) Ions->Acidosis Export CA->H2CO3 Inhibitor Imidazo[2,1-b]thiazole Sulfonamide Inhibitor Inhibitor->CA Inhibits

Caption: Inhibition of carbonic anhydrase by imidazo[2,1-b]thiazole sulfonamides.

Conclusion

The choice of sulfonylation reagent for the imidazo[2,1-b]thiazole core depends on several factors, including the desired regioselectivity, the presence of other functional groups, and the available laboratory equipment.

  • Electrochemical sulfonylation with sodium sulfinates stands out as a modern, mild, and highly regioselective method, making it an excellent choice for the synthesis of C5-sulfonylated imidazo[2,1-b]thiazoles, especially for substrates with sensitive functionalities.[1]

  • The Vilsmeier-Haack/oxidation route offers a classical, two-step alternative using common reagents, which could be advantageous in laboratories not equipped for electrochemistry.

  • Traditional Friedel-Crafts sulfonylation with sulfonyl chlorides may be less desirable due to harsher conditions and potential lack of regioselectivity, but it remains a viable option for robust substrates.

Further research and direct comparative studies under standardized conditions would be beneficial to provide a more definitive guide for the selection of the optimal sulfonylation method for this important heterocyclic scaffold.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Disposal of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride

Safeguarding the Laboratory: A Comprehensive Guide to the Disposal of 6-Chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl chloride

For researchers and scientists engaged in drug development, the proper handling and disposal of reactive chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step protocol for the safe disposal of 6-Chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl chloride, a compound that demands careful management due to its hazardous properties. Adherence to these procedures is critical to mitigate risks and ensure a secure research environment.

Immediate Safety and Hazard Information

6-Chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl chloride is a corrosive material that can cause severe burns upon contact with skin, eyes, or mucous membranes.[1] It is also harmful if swallowed, inhaled, or absorbed through the skin.[3] In the event of exposure, immediate medical attention is required.[1]

Key Hazard Data:

Hazard TypeDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1]
Reactivity Reacts with bases, strong oxidizing agents, amines, and reducing agents.[1]

Emergency First Aid:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap. Seek immediate medical attention.[1][3]
Eye Contact Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3]

Disposal Protocol: A Step-by-Step Approach

The appropriate disposal method for 6-Chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl chloride depends on the quantity and whether it is contaminated.

1. Small, Uncontaminated Quantities (e.g., residual amounts in glassware):

Small residues can be neutralized before disposal. This procedure should only be performed by trained personnel in a chemical fume hood.

  • Preparation: In a chemical fume hood, prepare a large container with a cold, basic solution, such as 5% sodium bicarbonate or a dilute solution of sodium hydroxide. Place this container in an ice bath to manage the exothermic reaction.[2]

  • Slow Addition: With constant stirring, slowly and carefully add the residual sulfonyl chloride to the basic solution. Caution: The reaction is exothermic and may release corrosive fumes. Never add the base to the sulfonyl chloride.[2]

  • Monitoring: Continuously monitor the pH of the solution to ensure it remains basic throughout the addition.[2]

  • Final Disposal of Neutralized Solution: Once the reaction is complete and the solution is neutralized, it can be disposed of in accordance with local regulations, typically in a designated "Aqueous Hazardous Waste" container.[4]

2. Bulk Quantities and Contaminated Material:

Bulk quantities or any material contaminated with 6-Chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl chloride must be treated as hazardous waste.[2]

  • Waste Segregation: This compound is a halogenated organic substance and must be collected in a designated "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated waste.[4]

  • Container and Labeling: Ensure the waste is stored in a compatible, tightly sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards.[4]

  • Professional Disposal: Arrange for disposal through an approved waste disposal plant.[1][2]

3. Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation.[2]

  • Containment: Absorb the spill using an inert, non-combustible material such as sand, earth, or vermiculite.[2][5] Do not use combustible materials like sawdust.[2]

  • Collection: Carefully collect the absorbed material and place it into a designated hazardous waste container for disposal.[2][5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 6-Chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl chloride.

startAssess Waste:6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloridedecisionSmall, UncontaminatedQuantity?start->decisionneutralizeNeutralize withCold Basic Solutionin Fume Hooddecision->neutralizeYesbulk_wasteBulk orContaminated Wastedecision->bulk_wasteNomonitorMonitor pHto Ensure Basicityneutralize->monitoraqueous_wasteDispose inAqueous HazardousWaste Containermonitor->aqueous_wastehalogenated_wasteCollect in DesignatedHalogenated OrganicWaste Containerbulk_waste->halogenated_wasteprofessional_disposalDispose viaApproved WasteDisposal Planthalogenated_waste->professional_disposal

Caption: Disposal workflow for 6-Chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl chloride.

Personal protective equipment for handling 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride

Essential Safety and Handling Guide for 6-Chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal protocols for 6-Chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl chloride (CAS No. 150020-64-7). Adherence to these procedures is essential for ensuring laboratory safety and procedural integrity.

Immediate Safety Information

Hazard Summary: This compound is corrosive and can cause severe burns upon contact with skin, eyes, or mucous membranes.[1] It is harmful if swallowed, inhaled, or absorbed through the skin.[3]

Emergency First Aid: In case of any exposure, immediate medical attention is required.[1]

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing and shoes.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so. Continue rinsing.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 6-Chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl chloride to prevent exposure.

Protection TypeSpecific Recommendations
Eye and Face Protection Wear chemical safety goggles and a face shield.[3]
Hand Protection Wear chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[4][5]
Body Protection Wear a chemical-resistant lab coat, apron, and full-length pants.[3]
Respiratory Protection Handle only in a well-ventilated area, preferably within a chemical fume hood.[1] If the ventilation is inadequate, a NIOSH-approved respirator is necessary.

Operational Plan: Handling and Storage

Handling:

  • Always handle this compound within a certified chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]

  • Wash hands thoroughly after handling.[1]

  • Keep away from incompatible materials such as bases, strong oxidizing agents, amines, and reducing agents.[1]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Store under an inert atmosphere (e.g., nitrogen or argon).[1]

  • The recommended storage temperature is between 2-8°C.[6]

  • Store in a locked-up area.[1][2]

Disposal Plan

Spill Cleanup:

  • Evacuate the area and ensure adequate ventilation.

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep up the absorbed material and place it into a suitable, labeled container for chemical waste.[1]

  • Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Due to its reactive nature, this compound should not be disposed of down the drain.

  • A common method for the disposal of sulfonyl chlorides is slow and careful hydrolysis with a basic solution, but this should only be performed by trained personnel.

Experimental Workflow

The following diagram outlines the logical workflow for safely handling 6-Chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl chloride from receipt to disposal.

cluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalcluster_emergencyEmergency ResponseAReview SDS and ProceduresBDon Appropriate PPEA->BCPrepare Fume Hood and EquipmentB->CDWeigh and Dispense ChemicalC->DEPerform Reaction under Inert AtmosphereD->EFMonitor ReactionE->FGQuench Reaction and Work-upF->GHSegregate and Label WasteG->HJDispose of Waste via EH&SH->JIDecontaminate Glassware and SurfacesI->JJ->BDoff PPEKSpill or Exposure OccursLFollow First Aid ProceduresK->LMNotify Supervisor and EH&SL->M

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.